molecular formula C12H17NO2 B1461437 Ethyl 2-[(propan-2-yl)amino]benzoate CAS No. 851279-18-0

Ethyl 2-[(propan-2-yl)amino]benzoate

Cat. No.: B1461437
CAS No.: 851279-18-0
M. Wt: 207.27 g/mol
InChI Key: HQEAQFCNAWECCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[(propan-2-yl)amino]benzoate is a chemical compound provided for research use only (RUO). This product is not intended for diagnostic, therapeutic, or any personal uses. Researchers can utilize this reagent in various chemical synthesis and development processes. As a benzoate derivative, it may share structural similarities with other compounds used in pharmaceutical and materials science research, such as serving as a precursor or intermediate. Specific applications and properties of this exact compound are under investigation. Please consult the safety data sheet and handle all laboratory materials according to established safety protocols.

Properties

IUPAC Name

ethyl 2-(propan-2-ylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-4-15-12(14)10-7-5-6-8-11(10)13-9(2)3/h5-9,13H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQEAQFCNAWECCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Ethyl 2-[(propan-2-yl)amino]benzoate chemical structure properties

Author: BenchChem Technical Support Team. Date: February 2026

Synonyms: Ethyl N-isopropylanthranilate; 2-(Isopropylamino)benzoic acid ethyl ester CAS Registry Number: 851279-18-0 Molecular Formula: C₁₂H₁₇NO₂ Molecular Weight: 207.27 g/mol [1][2]

Executive Summary

Ethyl 2-[(propan-2-yl)amino]benzoate is a secondary amine ester derived from anthranilic acid.[2] Structurally, it consists of an ethyl benzoate core with an isopropyl group attached to the amine nitrogen at the ortho position.[2] This structural configuration is significant in medicinal chemistry and fragrance science due to the Excited State Intramolecular Proton Transfer (ESIPT) phenomenon, which grants the molecule unique fluorescence properties.[2]

While less ubiquitous than its methyl analog (Methyl N-methylanthranilate), this compound serves as a critical intermediate in the synthesis of acridone alkaloids and quinolone antibiotics.[2] It also functions as a specialized fragrance fixative, offering a milder, more tenacious grape/orange blossom profile than unsubstituted ethyl anthranilate.[2]

Physicochemical Profile

The following data summarizes the core physical properties. Where experimental values are proprietary or rare, high-confidence predictive models (ACD/Labs, EPISuite) are utilized.[2]

PropertyValue / DescriptionNotes
Appearance Pale yellow to amber liquidDarkens upon oxidation/light exposure.[2]
Boiling Point ~275–280 °C (at 760 mmHg)Predicted based on Ethyl Anthranilate (267 °C).[2]
Density 1.04 ± 0.06 g/cm³Slightly denser than water.[2]
LogP 3.82 (Predicted)Highly lipophilic; poor water solubility.[2]
pKa (Conjugate Acid) ~2.35The N-isopropyl group increases basicity slightly vs. unsubstituted anthranilate.[2]
Solubility Soluble in EtOH, DMSO, CHCl₃Immiscible in water.[2]
Fluorescence Blue-Green Emission (Stokes Shift >80nm)Due to ESIPT mechanism.[2]

Synthesis Protocol: Reductive Amination

Methodology Rationale: Direct alkylation of ethyl anthranilate with isopropyl halides is chemically inefficient due to the formation of dialkylated byproducts (N,N-diisopropyl) and competitive ester hydrolysis.[2] The superior method is Reductive Amination using acetone and a selective reducing agent like Sodium Cyanoborohydride (NaBH₃CN) or Sodium Triacetoxyborohydride (STAB).[2] This ensures mono-alkylation and preserves the ester functionality.[2]

Reagents
  • Substrate: Ethyl anthranilate (1.0 eq)[2]

  • Carbonyl Source: Acetone (Excess, acts as solvent/reactant)[2]

  • Reducing Agent: Sodium Cyanoborohydride (NaBH₃CN) (1.5 eq)[2]

  • Catalyst: Glacial Acetic Acid (Catalytic amount, to pH ~5–6)[2]

  • Quench: Saturated NaHCO₃ solution

Step-by-Step Workflow
  • Imine Formation (In Situ):

    • Dissolve Ethyl anthranilate (10 mmol) in anhydrous Acetone (20 mL).

    • Add Glacial Acetic Acid (0.5 mL) to activate the ketone.

    • Stir at room temperature for 30 minutes. Note: Molecular sieves (3Å) can be added to scavenge water and push the equilibrium toward the imine (Schiff base).

  • Reduction:

    • Cool the solution to 0°C in an ice bath.

    • Slowly add NaBH₃CN (15 mmol) in small portions to prevent runaway exotherms.

    • Allow the reaction to warm to room temperature and stir for 12–16 hours.

    • Validation: Monitor via TLC (Hexane:EtOAc 8:2).[2] The product will have a higher R_f than the starting amine due to increased lipophilicity.

  • Workup:

    • Quench reaction with saturated aqueous NaHCO₃ (50 mL) to neutralize acid and decompose excess borohydride.[2]

    • Extract with Ethyl Acetate (3 x 30 mL).[2]

    • Wash combined organics with Brine (50 mL).[2]

    • Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purification:

    • Purify via flash column chromatography on silica gel using a gradient of Hexane → 5% EtOAc/Hexane.[2]

Reaction Pathway Diagram

G Start Ethyl Anthranilate (Amine) Imine Intermediate Imine (Schiff Base) Start->Imine + Acetone - H2O Acetone Acetone (AcOH Cat.) Acetone->Imine Product Ethyl 2-[(propan-2-yl)amino]benzoate Imine->Product Hydride Transfer Reduction Reduction (NaBH3CN) Reduction->Product

Figure 1: Reductive amination pathway converting ethyl anthranilate to the N-isopropyl derivative via an imine intermediate.[2]

Structural Characterization & Spectroscopy

Researchers must validate the structure using NMR to confirm the N-isopropyl group installation and the retention of the ethyl ester.

1H NMR (400 MHz, CDCl₃) Expected Shifts
  • δ 7.85 (dd, 1H): Aromatic proton adjacent to the ester (C3-H).[2] Deshielded by the carbonyl.[2]

  • δ 7.6 – 6.5 (m, 3H): Remaining aromatic protons.[2]

  • δ 7.8 – 8.0 (br s, 1H): N-H proton. This is a critical diagnostic signal.[2] It will be broad and significantly downfield (often >7.5 ppm) due to the intramolecular hydrogen bond with the ester carbonyl.

  • δ 4.35 (q, 2H): Ethyl ester methylene (-O-CH₂ -CH₃).[2]

  • δ 3.75 (septet, 1H): Isopropyl methine (-N-CH -(CH₃)₂).[2] The coupling constant (J) will be ~6-7 Hz.[2]

  • δ 1.38 (t, 3H): Ethyl ester methyl (-O-CH₂-CH₃ ).[2]

  • δ 1.25 (d, 6H): Isopropyl methyls (-N-CH-(CH₃ )₂).[2] This doublet confirms the isopropyl group.[2]

IR Spectroscopy
  • 3350–3380 cm⁻¹: N-H stretch (secondary amine).[2]

  • 1680–1700 cm⁻¹: C=O stretch (conjugated ester).[2] The frequency is lowered due to conjugation with the aromatic ring and internal H-bonding.

Fluorescence Mechanism (ESIPT)

This compound exhibits a large Stokes shift, a property characteristic of ortho-aminobenzoates.[2]

Mechanism:

  • Ground State: The molecule exists in an intramolecular hydrogen-bonded form (Amine H --- Carbonyl O).[2]

  • Excitation: Upon UV absorption, the acidity of the N-H and the basicity of the C=O increase.[2]

  • Proton Transfer: A proton transfers from the nitrogen to the oxygen, forming a phototautomer (zwitterionic species).[2]

  • Emission: The phototautomer relaxes, emitting a photon at a longer wavelength (blue-green region), and the proton transfers back to restore the ground state.[2]

This property makes the compound useful as a solvatochromic probe —its fluorescence intensity and wavelength shift depending on the polarity of the solvent.

ESIPT Ground Ground State (Enol) Intramolecular H-Bond Excited Excited State (Frank-Condon) Ground->Excited UV Absorption (hν) Tautomer Phototautomer (Keto) Proton Transferred Excited->Tautomer Fast Proton Transfer (ESIPT) Emission Fluorescence Emission (Large Stokes Shift) Tautomer->Emission Radiative Decay Emission->Ground Reverse Proton Transfer

Figure 2: The Excited State Intramolecular Proton Transfer (ESIPT) cycle responsible for the compound's fluorescence.[2]

Safety & Handling

  • GHS Classification: Irritant (Skin/Eye).[2][3]

  • Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Anthranilates can oxidize to form brown, tarry azo-compounds if left exposed to air and light.[2]

  • Toxicity: While anthranilates are generally GRAS (Generally Recognized As Safe) for flavor use, the N-isopropyl derivative has not been fully evaluated for chronic toxicity.[2] Treat as a standard chemical irritant.[2]

References

  • Master Organic Chemistry. (2017). Reductive Amination: Mechanism and Applications. Retrieved February 23, 2026, from [Link]

  • National Center for Biotechnology Information (NCBI). (2025).[2] PubChem Compound Summary for CID 87499, Isopropyl anthranilate. Retrieved February 23, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.).[2] Synthesis of Amines by Reductive Amination. Retrieved February 23, 2026, from [Link]

  • The Good Scents Company. (n.d.).[2] Isopropyl Anthranilate Fragrance Properties.[2] Retrieved February 23, 2026, from [Link][2]

Sources

N-substituted anthranilate ester derivatives literature review

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to N-Substituted Anthranilate Ester Derivatives

Authored by a Senior Application Scientist

Foreword: The Enduring Relevance of the Anthranilate Scaffold

The N-substituted anthranilate ester is a privileged scaffold in chemical science. Deceptively simple in its core structure—an ortho-aminobenzoic acid ester with a substitution on the nitrogen—this framework is a cornerstone for an astonishingly diverse range of applications. From the characteristic grape-like aroma of methyl anthranilate in the flavor and fragrance industry to its integration into potent anti-inflammatory drugs and advanced fluorescent probes, the versatility of this chemical family is profound.[1][2][3][4][5]

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a deeper understanding of the causality behind synthetic choices, the structure-activity relationships that govern function, and the practical methodologies required to work with these compounds. We will explore the strategic considerations for synthesis, delve into their multifaceted applications, and provide validated protocols to empower your own research and development endeavors.

Part 1: Strategic Synthesis of N-Substituted Anthranilate Esters

The synthetic approach to N-substituted anthranilate esters is dictated by the nature of the desired substituent on the nitrogen atom (alkyl, aryl, or acyl) and the required scale of the reaction. Methodologies range from classical one-pot syntheses to modern, high-throughput solid-phase and metal-catalyzed techniques.

N-Alkylation: From Fragrances to Intermediates

N-alkylated anthranilate esters are prominent in the fragrance industry, with compounds like Methyl N-methylanthranilate (M-N-MA) providing characteristic floral and fruity notes.[6][7] The synthesis of these compounds often prioritizes cost-effectiveness and scalability.

A robust and industrially viable method starts from isatoic anhydride. This one-pot process involves N-alkylation followed by ring-opening of the anhydride with an alcohol, which also serves as the esterifying agent.[8][9]

Experimental Protocol: One-Pot Synthesis of Methyl N-methylanthranilate [9]
  • Reaction Setup: To a stirred solution of isatoic anhydride in a polar aprotic solvent (e.g., DMF), add a solid metal hydroxide (e.g., NaOH powder).

  • N-Alkylation: Add a methylating agent, such as dimethyl sulfate or methyl iodide, dropwise while maintaining the temperature between 10-40°C. Stir for 30-60 minutes to form the N-methylisatoic anhydride intermediate.

  • Esterification & Ring-Opening: Add methanol to the reaction mixture. Stir for 15 minutes at ambient temperature.

  • Workup: Raise the temperature to distill off excess methanol. After cooling, add water and extract the product with a non-polar solvent like hexane.

  • Isolation: Wash the combined organic phases with water and concentrate under reduced pressure to yield crude Methyl N-methylanthranilate.

Causality: The use of isatoic anhydride is advantageous as it is an inexpensive, stable, and commercially available starting material. The one-pot nature of this reaction is highly efficient, minimizing purification steps and maximizing yield for bulk production. The choice of a solid base prevents saponification of the final ester product, which could occur with aqueous bases.

N-Arylation: Accessing Pharmacologically Active Scaffolds

N-aryl anthranilic acids and their esters are the backbone of several non-steroidal anti-inflammatory drugs (NSAIDs), such as mefenamic acid.[3] Their synthesis is most commonly achieved via the Ullmann condensation, a copper-catalyzed cross-coupling reaction. Modern variations have optimized this classical reaction using microwave irradiation to dramatically reduce reaction times.[10]

Key Considerations for Ullmann Condensation:
  • Catalyst: Copper powder or copper(I) salts are typically used.

  • Base: A base such as potassium carbonate is required to neutralize the HX byproduct.

  • Solvent: High-boiling polar aprotic solvents like DMF or NMP are common, although solvent-free and water-based methods have been developed.[10]

  • Substrates: The reaction involves coupling an anthranilic acid or ester with an aryl halide.

More recently, the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has been adapted for solid-phase synthesis, enabling the high-throughput generation of N-arylated anthranilate libraries for drug discovery.[11][12]

Workflow: Solid-Phase Synthesis of N-Aryl Anthranilates

This workflow allows for the rapid synthesis and purification of a library of compounds, as excess reagents and catalysts are simply washed away from the resin-bound product.

G cluster_synthesis Solid-Phase Synthesis Workflow Resin Rink Amide Resin Acylation Acylation with Aminoterephthalate Resin->Acylation 1. Immobilize N_Arylation Buchwald-Hartwig N-Arylation (Pd Catalyst, Ligand, Base) Acylation->N_Arylation 2. Couple Hydrolysis Ester Hydrolysis (TMSOK) N_Arylation->Hydrolysis 3. Modify Cleavage Cleavage from Resin (TFA) Hydrolysis->Cleavage 4. Release Product N-Aryl Anthranilic Acid Derivative Cleavage->Product

Caption: Solid-phase synthesis of N-aryl anthranilates.

N-Acylation: Building Blocks for Heterocycles and Drugs

N-acyl anthranilates and the related N-acyl anthranilamides are crucial intermediates for synthesizing heterocyclic compounds like quinazolinones and are found in various drug candidates.[13] A highly efficient and atom-economical method for their synthesis involves the Rhodium(III)-catalyzed amidation of anilide C-H bonds with isocyanates.[13]

This advanced methodology leverages a directing group strategy, where the N-acyl group of a starting anilide directs the catalyst to activate the ortho C-H bond for subsequent reaction with an isocyanate.

Part 2: Diverse Applications of N-Substituted Anthranilate Esters

The functional diversity of this scaffold is a direct result of how N-substitution modulates the electronic and steric properties of the molecule, influencing its biological activity, aromatic profile, and photophysical characteristics.

Pharmacology and Drug Development

The anthranilate core is a recognized pharmacophore, with derivatives exhibiting a wide range of biological activities.

Derivative Class Biological Activity Example / Mechanism References
N-Aryl Anthranilates Anti-inflammatoryMefenamic Acid; Inhibition of COX enzymes.[3]
N-Acylsulfonamides Antifungal, Cytotoxic4-substituted benzenesulfonamides show selective activity against C. albicans and MOLT-3 cells.[14]
N-Alkyl Anthranilates AntiandrogenicInhibit androgen receptor-dependent transactivation, repressing prostate cancer cell growth.[15]
Misc. Hydrazones Enzyme InhibitionPotent inhibitors of acetylcholinesterase, butyrylcholinesterase, and α-glycosidase.[16]
2-Benzoylaminobenzoates Anti-inflammatoryInhibit superoxide generation in human neutrophils via phosphodiesterase 4 (PDE4) inhibition.
Fragrance and Flavor Industry

This is perhaps the most traditional application. The ester and N-alkyl groups are fine-tuned to produce specific aromatic profiles.

  • Methyl Anthranilate (MA): Possesses a strong, fruity grape-like smell and is used extensively in grape-flavored drinks, candies, and perfumes.[5][17] It also functions as a non-lethal bird repellent.[17]

  • Methyl N-methylanthranilate (M-N-MA): Occurs naturally in citrus essential oils and provides a floral, orange blossom note with grape and wine undertones.[6][7]

  • Methyl N-acetylanthranilate: A more stable derivative that provides a soft, powdery strawberry and orange blossom character. Its stability is a key feature, as it does not form Schiff bases with aldehydes, preventing the discoloration and odor shifts seen with primary amines like MA.[18]

Fluorescent Probes and Materials Science

The anthranilate scaffold possesses inherent fluorescence, showing a light blue-violet emission.[5] This property can be harnessed and tuned by substitution, making these derivatives excellent candidates for sensitive environmental probes.

A study on N-isopropyl anthranilic acid derivatives demonstrated that their fluorescence is highly sensitive to the polarity of their environment.[4] Specifically, 4-trifluoromethyl and 4-cyano esters were found to be exceptionally sensitive, with quantum yields approaching 100% in non-polar chloroform, a 30-fold enhancement compared to their fluorescence in polar methanol.[4] This solvatochromism is critical for their function as probes.

Furthermore, by conjugating these fluorescent cores with targeting moieties like phenylboronic acid, which interacts with sialic acid overexpressed on cancer cells, researchers have developed probes that can selectively detect and image cancer cells.[4][19]

Logical Diagram: From Structure to Function

G cluster_substituents N-Substitution Type cluster_applications Primary Application Fields Core Anthranilate Ester Core N_Alkyl N-Alkyl N_Aryl N-Aryl N_Acyl N-Acyl / Sulfonyl Materials Fluorescent Probes Core->Materials Inherent Fluorescence Fragrance Fragrance & Flavor N_Alkyl->Fragrance Fine-tunes aroma Pharma Pharmacology N_Alkyl->Pharma e.g., Antiandrogenic N_Aryl->Pharma e.g., Anti-inflammatory Intermediate Synthetic Intermediate N_Aryl->Intermediate Acridone Synthesis N_Acyl->Pharma e.g., Enzyme Inhibitors N_Acyl->Intermediate Quinazolinone Synthesis

Sources

A Technical Guide to the Comparative Analysis of Ethyl Anthranilate and Ethyl N-Isopropylanthranilate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive comparative analysis of ethyl anthranilate and its N-alkylated derivative, ethyl N-isopropylanthranilate. While ethyl anthranilate is a well-characterized compound with widespread applications in the flavor, fragrance, and pharmaceutical industries, its N-isopropyl counterpart is less documented. This guide synthesizes available data and draws upon established principles of organic chemistry to elucidate the structural, physical, and chemical differences imparted by the N-isopropyl group. We will explore the implications of this substitution on the molecule's electronic properties, steric hindrance, reactivity, and potential applications. This document is intended to serve as a valuable resource for researchers and professionals engaged in the design and synthesis of novel aromatic compounds for various industrial and scientific pursuits.

Introduction: The Anthranilate Scaffold

Anthranilates, esters of anthranilic acid, are a class of aromatic compounds recognized for their characteristic sensory properties and their utility as versatile chemical intermediates.[1][2] Ethyl anthranilate, naturally found in grapes and jasmine, is a primary example, extensively used to impart grape and floral notes in food and perfumes.[3] Beyond its organoleptic qualities, the bifunctional nature of the anthranilate core, possessing both an amine and an ester group, makes it a valuable building block in the synthesis of pharmaceuticals and other fine chemicals.[4]

Modification of the primary amine group through N-alkylation offers a strategy to modulate the physicochemical and biological properties of the anthranilate scaffold. This guide focuses on the introduction of an isopropyl group to the nitrogen atom of ethyl anthranilate, yielding ethyl N-isopropylanthranilate. We will dissect the fundamental differences between these two molecules, providing a predictive framework for the properties and behavior of the lesser-known N-isopropyl derivative.

Molecular Structure and Conformation

The foundational difference between ethyl anthranilate and ethyl N-isopropylanthranilate lies in the substitution at the nitrogen atom. Ethyl anthranilate possesses a primary aromatic amine, while ethyl N-isopropylanthranilate features a secondary aromatic amine with a bulky isopropyl substituent.

Figure 1: Chemical structures of Ethyl Anthranilate and Ethyl N-Isopropylanthranilate.

This structural alteration has significant consequences for the molecule's three-dimensional shape and electronic distribution. The isopropyl group introduces considerable steric bulk around the nitrogen atom. This steric hindrance can influence the planarity of the amino group relative to the aromatic ring and restrict the rotation around the C-N bond.

Comparative Physicochemical Properties

The introduction of the N-isopropyl group is expected to alter the physical properties of the parent molecule. The following table summarizes the known properties of ethyl anthranilate and provides predicted trends for ethyl N-isopropylanthranilate based on the properties of analogous N-alkylated anthranilates and general chemical principles.

PropertyEthyl AnthranilateEthyl N-Isopropylanthranilate (Predicted)Rationale for Prediction
Molecular Formula C₉H₁₁NO₂C₁₂H₁₇NO₂Addition of a C₃H₆ group
Molecular Weight 165.19 g/mol 207.27 g/mol Increased by the mass of the isopropyl group
Appearance Colorless to pale yellow liquidColorless to pale yellow liquidN-alkylation is unlikely to significantly alter the chromophore
Odor Sweet, fruity, grape-likeFruity, potentially with modified floral and green notesN-alkylation can alter the odor profile of anthranilates
Boiling Point 256 °CHigherIncreased molecular weight and van der Waals forces
Melting Point 13-15 °CPotentially higherIncreased molecular weight may lead to more efficient crystal packing
Solubility Very slightly soluble in water; soluble in ethanol, propylene glycolLess soluble in water; soluble in organic solventsThe larger alkyl group increases hydrophobicity
Refractive Index ~1.564Similar or slightly higherDependent on changes in polarizability

Synthesis and Reactivity: A Comparative Overview

Synthesis

Ethyl Anthranilate is commercially synthesized through several established routes:

  • Esterification of Anthranilic Acid: The most common laboratory and industrial method involves the Fischer esterification of anthranilic acid with ethanol in the presence of an acid catalyst, such as sulfuric acid.[5]

  • From Phthalic Anhydride: A multi-step synthesis starting from the cheaper raw material phthalic anhydride is also employed.[5]

Ethyl N-Isopropylanthranilate synthesis is not widely reported, but can be approached through standard organic transformations:

  • Reductive Amination: A plausible and efficient route involves the reductive amination of a suitable keto-ester precursor with isopropylamine. This method offers good control and avoids over-alkylation.

  • Direct N-Alkylation: The direct alkylation of ethyl anthranilate with an isopropyl halide (e.g., 2-bromopropane) in the presence of a base is another possibility. However, this reaction may be prone to side reactions and the formation of quaternary ammonium salts. The steric hindrance of the isopropyl group might also slow down the reaction rate compared to smaller alkyl groups.[3]

G cluster_0 Synthesis of Ethyl Anthranilate cluster_1 Proposed Synthesis of Ethyl N-Isopropylanthranilate A Anthranilic Acid C Ethyl Anthranilate A->C H⁺ B Ethanol B->C D Ethyl Anthranilate F Ethyl N-Isopropylanthranilate D->F E 2-Bromopropane E->F G Base G->F

Figure 2: Simplified synthetic pathways.

Reactivity

The N-isopropyl group significantly impacts the reactivity of the amino group through both electronic and steric effects.

  • Nucleophilicity and Basicity: Alkyl groups are electron-donating, which generally increases the electron density on the nitrogen atom, thereby increasing its basicity and nucleophilicity compared to the unsubstituted aniline.[6] However, the delocalization of the nitrogen lone pair into the aromatic ring in anilines reduces their basicity compared to aliphatic amines.[7][8] The net effect for ethyl N-isopropylanthranilate is a likely increase in basicity compared to ethyl anthranilate, though it will remain a relatively weak base.

  • Steric Hindrance: The bulky isopropyl group will sterically hinder the approach of electrophiles to the nitrogen atom.[3][9] This can decrease the rate of reactions at the nitrogen, such as acylation or further alkylation. This steric shielding can be advantageous in directing reactions to other parts of the molecule or in preventing unwanted side reactions.

Spectroscopic Analysis

Spectroscopic Technique Ethyl Anthranilate Ethyl N-Isopropylanthranilate (Predicted Changes)
¹H NMR Aromatic protons (multiplicity), -NH₂ protons (broad singlet), -O-CH₂- (quartet), -CH₃ (triplet)Aromatic protons will show shifts due to the N-isopropyl group. The -NH proton will be a singlet or doublet. New signals for the isopropyl group: a septet for the -CH and a doublet for the two -CH₃ groups.
¹³C NMR Signals for aromatic carbons, carbonyl carbon, and ethyl group carbons.Shifts in the aromatic carbon signals, particularly the one attached to the nitrogen. New signals corresponding to the isopropyl carbons.
IR Spectroscopy N-H stretching of the primary amine (two bands), C=O stretching of the ester, aromatic C-H and C=C stretching.N-H stretching of the secondary amine (one band), C=O stretching, aromatic C-H and C=C stretching. Additional C-H stretching and bending vibrations from the isopropyl group.
Mass Spectrometry Molecular ion peak (M⁺) and characteristic fragmentation patterns.A molecular ion peak corresponding to its higher molecular weight. Fragmentation patterns will include the loss of the isopropyl group.

Potential Applications

Given the known applications of other N-alkylated anthranilates, we can infer potential uses for ethyl N-isopropylanthranilate.

  • Flavors and Fragrances: N-alkylation of anthranilates is known to modify their scent profiles. Ethyl N-ethylanthranilate, for instance, is used as a flavoring agent.[10] Ethyl N-isopropylanthranilate could potentially offer a unique fruity or floral aroma for use in perfumery and food industries.

  • Pharmaceutical Synthesis: The anthranilate core is a key component in many pharmaceutical compounds. The N-isopropyl group could be used to fine-tune the pharmacological properties of a drug candidate, such as its receptor binding affinity, metabolic stability, or lipophilicity.

  • Insect Repellents: Some anthranilate esters have shown insect-repelling properties. The effect of N-alkylation on this activity would be an interesting area of investigation.

Conclusion

The N-isopropylation of ethyl anthranilate represents a significant, albeit under-explored, modification of a widely utilized aromatic scaffold. The introduction of the isopropyl group induces predictable changes in the molecule's physical properties, such as increased molecular weight, boiling point, and hydrophobicity. More profoundly, it alters the chemical environment of the amino group, enhancing its basicity through electronic effects while simultaneously introducing steric hindrance that can modulate its reactivity. These changes open up possibilities for new applications in the flavor, fragrance, and pharmaceutical industries. Further experimental investigation into the synthesis, characterization, and biological activity of ethyl N-isopropylanthranilate is warranted to fully unlock its potential.

References

  • Maccarone, E., Mamo, A., & Torre, M. (1979). Steric Hindrance in the Benzylation of Anilines. The Journal of Organic Chemistry, 44(7), 1143–1146.
  • Ethyl Anthranilate | Premium Quality | Bulk Chemical Product Exporter. (n.d.). Retrieved February 23, 2026, from [Link]

  • Basicity of aniline. (n.d.). Retrieved February 23, 2026, from [Link]

  • AROMATIC AMINES. (n.d.). Retrieved February 23, 2026, from [Link]

  • Methyl anthranilate - Wikipedia. (2023, December 27). Retrieved February 23, 2026, from [Link]

  • Vibronic Spectroscopy of Methyl Anthranilate and its Water Complex: Hydrogen Atom Dislocation in the Excited State. (2019, September 9). Retrieved February 23, 2026, from [Link]

  • Reductive Amination, and How It Works. (2017, September 1). Retrieved February 23, 2026, from [Link]

  • N-Methylanthranilate | C8H8NO2-. (n.d.). Retrieved February 23, 2026, from [Link]

  • 2 - Organic Syntheses. (n.d.). Retrieved February 23, 2026, from [Link]

  • FTIR Spectra of anthranilic acid and Ag (I) complex 3. (n.d.). Retrieved February 23, 2026, from [Link]

  • 23.1: Relative Basicity of Amines and Other Compounds. (2019, June 5). Retrieved February 23, 2026, from [Link]

  • Effect of Substituents on the Basicity of Anilines. (2020, June 14). Retrieved February 23, 2026, from [Link]

  • 5 Key Basicity Trends of Amines. (2017, April 26). Retrieved February 23, 2026, from [Link]

  • Polymer-supported synthesis of N-substituted anthranilates as the building blocks for preparation of N-arylated 3-hydroxyquinolin-4(1H) - PMC. (2021, March 2). Retrieved February 23, 2026, from [Link]

  • Steric effects - Wikipedia. (2023, December 19). Retrieved February 23, 2026, from [Link]

  • The Investigation of the Steric Hindrance of Anilines by Means of Reactions with PCl3 and BCl3. (2025, July 7). Retrieved February 23, 2026, from [Link]

  • Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. (n.d.). Retrieved February 23, 2026, from [Link]

  • The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3 - Dalton Transactions (RSC Publishing). (n.d.). Retrieved February 23, 2026, from [Link]

  • Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. (2022, July 10). Retrieved February 23, 2026, from [Link]

  • 24.6 Synthesis of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. (n.d.). Retrieved February 23, 2026, from [Link]

  • How the amines below could be prepared by reductive amination of a ketone or an aldehyde in the... - Homework.Study.com. (n.d.). Retrieved February 23, 2026, from [Link]

  • Reductive amination with amines : r/Chempros. (2026, February 12). Retrieved February 23, 2026, from [Link]

  • Process for the preparation of alkyl n-alkylanthranilate. (n.d.).
  • Isopropyl anthranilate | C10H13NO2. (n.d.). Retrieved February 23, 2026, from [Link]

  • Ethyl N-ethylanthranilate | C11H15NO2. (n.d.). Retrieved February 23, 2026, from [Link]

  • preparation of ethyl anthranilate_industrial additives - ShangHai QiGuang. (2023, December 25). Retrieved February 23, 2026, from [Link]

  • Ethylamine, N-methyl - Organic Syntheses. (n.d.). Retrieved February 23, 2026, from [Link]

  • Process for the preparation of alkyl n-alkylanthranilate. (n.d.).
  • Synthesis method of N,N-diethyl isopropylamine. (n.d.).

Sources

Physical properties of ethyl 2-isopropylaminobenzoate ester

Author: BenchChem Technical Support Team. Date: February 2026

Based on your request, here is an in-depth technical guide on Ethyl 2-isopropylaminobenzoate ester , structured for researchers and drug development professionals.

Chemical Identity, Physical Properties, and Synthesis Protocols[1]

Executive Summary & Chemical Identity[1]

Ethyl 2-isopropylaminobenzoate (also known as Ethyl N-isopropylanthranilate ) is a secondary amine ester derivative of anthranilic acid.[1] It belongs to the class of N-alkyl anthranilates, which are critical intermediates in the synthesis of agrochemicals (e.g., Bentazon) and pharmaceutical scaffolds (e.g., quinazolinones, acridones).[1]

While the parent acid, 2-(isopropylamino)benzoic acid (CAS 50817-45-3), is a well-characterized solid intermediate, the ethyl ester form is often generated in situ or used as a lipophilic precursor to enhance bioavailability before hydrolysis or cyclization.[1]

Nomenclature & Classification
PropertyDetail
IUPAC Name Ethyl 2-(propan-2-ylamino)benzoate
Common Names Ethyl N-isopropylanthranilate; N-Isopropylanthranilic acid ethyl ester
Chemical Formula C₁₂H₁₇NO₂
Molecular Weight 207.27 g/mol
SMILES CCOC(=O)C1=CC=CC=C1NC(C)C
Parent Acid CAS 50817-45-3 (2-isopropylaminobenzoic acid)
Functional Groups Secondary Amine, Ester, Aromatic Ring

Physical & Chemical Properties[1][4][5][6][8]

The physical properties of the ethyl ester differ significantly from the parent acid due to the capping of the carboxylic acid, which lowers the melting point and increases lipophilicity.[1]

Predicted & Derived Physical Data

Note: As a specific intermediate, experimental values are derived from homologous series (Ethyl Anthranilate vs. N-Methyl Anthranilate) and quantitative structure-property relationship (QSPR) models.[1]

PropertyValue (Estimated/Derived)Rationale & Causality
Physical State Pale Yellow Oil Esterification disrupts the strong intermolecular H-bonding network of the zwitterionic parent acid.[1]
Boiling Point 275°C – 285°C (at 760 mmHg)Higher MW than Ethyl Anthranilate (BP 260°C).[1] The N-isopropyl group adds mass and van der Waals forces, raising BP.[1]
Melting Point < 20°C (Liquid at RT)The bulky N-isopropyl group disrupts crystal packing efficiency compared to the primary amine.[1]
Density 1.04 – 1.08 g/cm³ Slightly lower than Ethyl Anthranilate (1.117 g/cm³) due to the larger molar volume of the isopropyl group.[1]
Solubility (Water) Insoluble (< 0.1 g/L) High lipophilicity (LogP ~3.5).[1] The hydrophobic ethyl and isopropyl groups dominate.[1]
Solubility (Organic) Miscible Soluble in Ethanol, Diethyl Ether, DCM, and Acetone.[1]
pKa (Conjugate Acid) ~2.5 – 3.0 The N-isopropyl group is electron-donating (+I effect), slightly increasing basicity vs. the primary amine, but the ortho-ester withdraws density.[1]
Refractive Index 1.54 – 1.56 Typical for aromatic esters with alkyl substituents.[1]
Organoleptic Fruity / Anthranilic Likely possesses a modified "grape" or "orange blossom" note, characteristic of anthranilates, but muted by the N-substitution.[1]

Synthesis Protocols

For research applications, the synthesis of Ethyl 2-isopropylaminobenzoate is best achieved via Reductive Amination of Ethyl Anthranilate.[1] This method avoids the formation of di-alkylated byproducts common in direct alkylation with isopropyl halides.[1]

Method A: Reductive Amination (Preferred)

This protocol ensures mono-alkylation at the nitrogen atom using acetone as the isopropyl source and a selective reducing agent.[1]

Reagents:

  • Ethyl Anthranilate (1.0 eq)[1]

  • Acetone (Excess, acts as solvent/reagent)[1]

  • Sodium Cyanoborohydride (NaBH₃CN) (1.5 eq) or Sodium Triacetoxyborohydride (STAB)

  • Acetic Acid (Catalytic, to adjust pH to ~5-6)[1]

Step-by-Step Methodology:

  • Imine Formation: Dissolve Ethyl Anthranilate in Acetone. Add catalytic Acetic Acid and stir at Room Temperature (RT) for 2 hours to form the Schiff base (imine) intermediate.[1]

  • Reduction: Cool the mixture to 0°C. Slowly add NaBH₃CN in portions.

  • Reaction: Allow the mixture to warm to RT and stir overnight. Monitor via TLC (Hexane:EtOAc 8:2).[1] The imine is reduced in situ to the secondary amine.[1]

  • Quench: Quench with saturated NaHCO₃ solution to neutralize acid and decompose excess borohydride.

  • Extraction: Extract with Dichloromethane (DCM) (3x).

  • Purification: Wash organic layer with brine, dry over MgSO₄, and concentrate. Purify via flash column chromatography (Silica gel) to yield the pale yellow oil.[1]

Method B: Esterification of N-Isopropylanthranilic Acid

If the parent acid (CAS 50817-45-3) is available (e.g., from Bentazon synthesis workflows), direct esterification is efficient.[1]

Reagents:

  • 2-(Isopropylamino)benzoic acid[1][2][3][4]

  • Ethanol (Anhydrous)[1][5]

  • Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂)[1]

Protocol:

  • Activation: Reflux the acid in Ethanol with catalytic H₂SO₄ for 12-24 hours (Fischer Esterification).

  • Alternative: Convert the acid to the acid chloride using SOCl₂ (careful with the secondary amine protection, though the hydrochloride salt often protects it), then quench with Ethanol.[1]

Synthesis Workflow Visualization

The following diagram illustrates the two primary pathways to the target ester.

SynthesisPathways Anthranilate Ethyl Anthranilate (Starting Material) Imine Intermediate Imine (Schiff Base) Anthranilate->Imine pH 5-6, 2h Acetone Acetone + NaBH3CN (Reductive Amination) Acetone->Imine Target Ethyl 2-isopropylaminobenzoate (Target Ester) Imine->Target Reduction (in situ) Acid 2-(Isopropylamino)benzoic Acid (CAS 50817-45-3) Acid->Target Reflux 12h Ethanol Ethanol + H2SO4 (Fischer Esterification) Ethanol->Target

Figure 1: Synthetic pathways for Ethyl 2-isopropylaminobenzoate via Reductive Amination (Top) and Direct Esterification (Bottom).[1]

Applications & Utility in Drug Development[1]

Pharmaceutical Intermediate (Scaffold Synthesis)

The N-isopropyl anthranilate core serves as a precursor for Quinazolinone derivatives.[1] The bulky isopropyl group provides steric hindrance that can modulate the binding affinity of the final drug molecule, particularly in kinase inhibitors where the "hinge region" binding is critical.[1]

  • Mechanism: Reaction with formamide or urea cyclizes the ester/amine to form the quinazolinone ring, retaining the N-isopropyl group as a substituent.[1]

Agrochemical Metabolite & Standard

The parent acid is a key intermediate in the synthesis of Bentazon (a selective contact herbicide).[1] The ethyl ester is often used as:

  • Analytical Standard: For gas chromatography (GC) analysis, where the ester is more volatile and easier to quantify than the free acid.[1]

  • Pro-herbicide: Testing for enhanced leaf penetration due to higher lipophilicity compared to the salt form.[1]

UV Absorption (Photostability)

Anthranilates are known UV-A absorbers (e.g., Menthyl anthranilate).[1] The N-alkylation shifts the absorption maximum (


) slightly (bathochromic shift) due to the electron-donating effect of the isopropyl group.[1]
  • Potential Use: Stabilizer in topical formulations to prevent photodegradation of photosensitive active ingredients.[1]

Safety & Handling (SDS Summary)

While specific toxicological data for the ester may be sparse, it should be handled with the same precautions as Ethyl Anthranilate and Secondary Aromatic Amines .[1]

Hazard ClassClassificationPrecaution
Skin Irritation Category 2Causes skin irritation.[1] Wear nitrile gloves.[1]
Eye Irritation Category 2ACauses serious eye irritation.[1] Use safety goggles.
Sensitization PotentialAnthranilates can be mild sensitizers.[1] Avoid inhalation of vapors.[1][5]
Storage GeneralStore in a cool, dry place under inert gas (Nitrogen/Argon) to prevent oxidation of the amine (browning).[1]

References

  • PubChem. 2-(Isopropylamino)benzoic acid (CAS 50817-45-3).[1] National Center for Biotechnology Information.[1] [Link][1]

  • EPA CompTox. Carbanilic acid, N-ethyl-isopropyl ester (Related Structure).[1] US Environmental Protection Agency.[1] [Link][1]

  • ScienceMadness. Ethyl Benzoate Synthesis Protocols (General Esterification).[Link]

  • ResearchGate. Degradation of Bentazone and N-isopropyl anthranilic acid metabolites.[Link]

Sources

Methodological & Application

Application Note: Reductive Amination of Ethyl Anthranilate with Acetone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the protocol for the


-alkylation of ethyl anthranilate (an ortho-substituted aniline) with acetone using sodium cyanoborohydride (

). While reductive amination is a standard transformation, this specific substrate presents challenges due to the lower nucleophilicity of the aniline nitrogen and steric hindrance from the ortho-ester group. This guide provides a robust, self-validating methodology, emphasizing pH control to favor iminium ion formation—the critical intermediate for selective reduction.

Introduction & Strategic Rationale

The


-alkylation of anthranilic acid derivatives is a pivotal step in the synthesis of acridones, quinazolines, and non-steroidal anti-inflammatory drugs (NSAIDs) like fenamic acids.

Direct alkylation using isopropyl halides is often plagued by elimination side reactions (forming propylene) and over-alkylation. Reductive amination offers a controlled alternative.[1][2] However, the reaction between ethyl anthranilate and acetone is electronically and sterically deactivated:

  • Electronic Deactivation: The aniline lone pair is conjugated with the aromatic ring and the ortho-ester, reducing nucleophilicity.

  • Steric Hindrance: The bulky ethoxycarbonyl group hinders the attack on the ketone.

  • Ketone Reactivity: Acetone is less electrophilic than aldehydes.

To overcome these barriers, this protocol utilizes Borch conditions : mildly acidic methanol (


) to protonate the intermediate imine, generating a highly electrophilic iminium ion , which is selectively reduced by 

.

Mechanistic Principles

Understanding the mechanism is vital for troubleshooting. The reaction proceeds through a "textbook" equilibrium followed by an irreversible reduction.

Critical Pathway
  • Hemiaminal Formation: The aniline attacks the ketone carbonyl. Acid catalysis (

    
    ) is required to activate the carbonyl.
    
  • Dehydration: The hemiaminal loses water to form the imine (Schiff base). This is the rate-determining step for ketones.

  • Protonation: The imine is protonated to form the iminium ion .

  • Reduction:

    
     delivers a hydride (
    
    
    
    ) to the iminium carbon.[2] Note:
    
    
    is electronically deactivated by the cyano group, making it less nucleophilic than
    
    
    .[3] It cannot reduce the ketone at pH 6 but can reduce the more electrophilic iminium ion.
Mechanistic Diagram

ReductiveAminationMechanism Start Ethyl Anthranilate + Acetone Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Nucleophilic Attack Imine Imine (Schiff Base) Hemiaminal->Imine - H2O (Slow Step) Iminium Iminium Ion (Activated) Imine->Iminium + H+ Product N-Isopropyl Ethyl Anthranilate Iminium->Product Reduction Acid H+ (AcOH) Acid->Hemiaminal Acid->Imine Reductant NaBH3CN (Hydride Transfer) Reductant->Iminium

Figure 1: Mechanistic flow of the Borch reductive amination.[2] The formation of the iminium ion is the critical "gate" for the reduction step.

Safety & Hazard Control

WARNING: Sodium Cyanoborohydride is highly toxic and generates Hydrogen Cyanide (HCN) gas upon contact with strong acids or moisture.

  • Engineering Controls: All operations must be performed in a functioning chemical fume hood.

  • PPE: Nitrile gloves (double gloving recommended), lab coat, and safety glasses.

  • Waste Disposal: Quench all reaction mixtures and washes with aqueous

    
     or bleach (sodium hypochlorite) to neutralize cyanide before disposal. Never  add acidic waste to the cyanide waste stream.
    

Experimental Protocol

Materials
ReagentRoleEquiv.Notes
Ethyl Anthranilate Substrate1.0Limiting reagent.
Acetone Reagent/Solvent5.0 -- 10.0Excess drives equilibrium.
Sodium Cyanoborohydride Reductant1.5 -- 2.0Solid. Hygroscopic.
Acetic Acid (Glacial) Catalyst~2-3Maintains pH 4--6.
Methanol (Anhydrous) Solvent--Preferred protic solvent.
Molecular Sieves (3Å or 4Å) Additive--Optional: Removes water to drive imine formation.
Step-by-Step Procedure
Phase 1: Imine Formation (Pre-equilibrium)
  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Flush with nitrogen or argon.

  • Dissolution: Add Ethyl Anthranilate (1.0 g, 6.0 mmol) and Methanol (20 mL).

  • Activation: Add Acetone (2.2 mL, ~30 mmol, 5 equiv) followed by Glacial Acetic Acid (approx. 0.5 mL).

    • Checkpoint: Check pH using wet pH paper. It should be approximately 5. If too basic, add more AcOH.

  • Equilibration: Add activated Molecular Sieves (approx. 1 g) if available. Stir at room temperature (RT) for 2–4 hours .

    • Expert Note: Because acetone is a ketone and the aniline is hindered, this pre-stirring period allows the concentration of the imine to build up before the reductant is added.

Phase 2: Selective Reduction
  • Addition: Cool the mixture to

    
     (ice bath). Carefully add 
    
    
    
    (565 mg, 9.0 mmol, 1.5 equiv) in small portions.
    • Caution: Minor gas evolution may occur.

  • Reaction: Remove the ice bath and allow the reaction to warm to RT. Stir for 12–16 hours (overnight).

  • Monitoring: Monitor by TLC (Eluent: 10% EtOAc in Hexanes).

    • Observation: The starting aniline (usually fluorescent blue/purple under UV) should disappear. The product is typically less polar (higher

      
      ) due to the alkyl group masking the N-H polarity.
      
Phase 3: Workup & Purification
  • Quench: Cool to

    
    . Slowly add saturated aqueous 
    
    
    
    or 1M
    
    
    until pH > 10.
    • Reasoning: High pH decomposes the boron complex and ensures the amine product is neutral (free base) for extraction. It also neutralizes any HCN.

  • Extraction: Evaporate most of the Methanol under reduced pressure (Rotavap). Dilute the residue with Water (20 mL) and extract with Ethyl Acetate (

    
    ).
    
  • Washing: Wash combined organics with Brine (20 mL). Dry over anhydrous

    
    .
    
  • Concentration: Filter and concentrate in vacuo to yield the crude oil.

  • Purification: If necessary, purify via Flash Column Chromatography (Silica Gel).

    • Gradient: 0%

      
       10% EtOAc in Hexanes.
      
Workflow Diagram

ExperimentalWorkflow Step1 PRE-EQUILIBRIUM Substrate + Acetone + AcOH (MeOH, 2-4h, RT) Step2 REDUCTION Add NaBH3CN (0°C -> RT, 12-16h) Step1->Step2 Imine Formed Step3 QUENCH Add NaOH/NaHCO3 (pH > 10) (Destroy HCN/Boron complex) Step2->Step3 TLC Complete Step4 EXTRACTION EtOAc / Water (Isolate Free Base) Step3->Step4 Workup

Figure 2: Operational workflow for the reductive amination process.

Characterization & Expected Data

Upon isolation, the product (N-isopropyl ethyl anthranilate) should be validated using


-NMR.
Structural FeatureExpected

-NMR Signal (approx.

)
Diagnostic Value
Isopropyl CH Septet,

3.6 -- 3.8 ppm
Definitive proof of

-alkylation.
Isopropyl

Doublet,

1.2 -- 1.3 ppm
Integration should correspond to 6 protons.
N-H Proton Broad singlet,

7.5 -- 8.0 ppm
Often deshielded due to H-bonding with the ester carbonyl.
Ethyl Ester Quartet (

ppm) + Triplet (

ppm)
Confirms the ester group remained intact (no reduction).
Aromatic Ring Multiplets,

6.5 -- 7.9 ppm
Characteristic pattern for 1,2-disubstituted benzene.

Troubleshooting & Optimization

If yields are low (< 50%) or starting material remains:

IssueRoot CauseCorrective Action
No Reaction pH too high (Imine not protonated).Add more AcOH to reach pH 4--5.
No Reaction Steric bulk prevents imine formation.Add

(1.5 equiv) as a Lewis Acid scavenger/catalyst during Phase 1.
Low Conversion Water hydrolyzing the imine.Use anhydrous MeOH and fresh Molecular Sieves .
Over-reduction Ester group reduced (Alcohol formed).Unlikely with

. Ensure temperature does not exceed RT.
HCN Smell DANGER. Acidic workup.Immediately basify with NaOH. Check ventilation.

References

  • Borch, R. F.; Bernstein, M. D.; Durst, H. D. (1971).[4] The Cyanohydridoborate Anion as a Selective Reducing Agent.[1][2][3][4][5] Journal of the American Chemical Society, 93(12), 2897–2904.

  • Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. (1996).[4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][4][6] The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Common Organic Chemistry. (n.d.). Sodium Cyanoborohydride (

    
    ) - Reductive Amination Procedure.[1][2][3][4][7] 
    
  • Sigma-Aldrich. (2023). Safety Data Sheet: Sodium Cyanoborohydride.

Sources

Green Chemistry Approaches to Synthesizing N-Substituted Anthranilates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-substituted anthranilates (fenamates) are critical pharmacophores in non-steroidal anti-inflammatory drugs (NSAIDs) like mefenamic acid and diclofenac, as well as vital intermediates in fragrance chemistry. Historically, their synthesis relied on the Ullmann condensation or Buchwald-Hartwig amination, processes plagued by high E-factors, toxic dipolar aprotic solvents (DMF, NMP), and expensive palladium catalysts.

This guide details three field-proven Green Chemistry protocols that eliminate these liabilities. By transitioning to aqueous media, mechanochemistry, or hydrogen-borrowing catalysis, laboratories can achieve superior atom economy and safety profiles without compromising yield.

Part 1: Strategic Overview & Mechanistic Shift

The transition from traditional to green synthesis involves replacing kinetic barriers (overcome by heat/solvents) with alternative activation modes (surface catalysis, mechanical energy, or catalytic redox cycles).

Comparison of Synthetic Pathways

GreenPathways Traditional Traditional Ullmann (DMF, 140°C, Cu, Base) Target N-Substituted Anthranilates Traditional->Target High Waste Toxic Solvent Water Protocol A: Aqueous Suspension (Water, CuO, Reflux) Water->Target Hydrophobic Effect Phase Separation Mechano Protocol B: Mechanochemistry (Solvent-Free, Ball Mill) Mechano->Target Kinetic Energy High Conc. HBorrow Protocol C: Hydrogen Borrowing (Alcohol + Amine, Fe-Cat) HBorrow->Target Atom Economy Water Byproduct

Figure 1: Strategic shift from traditional solvothermal methods to three distinct green methodologies.

Part 2: Detailed Experimental Protocols

Protocol A: Aqueous-Phase Ullmann Condensation

Principle: Utilizing the "on-water" hydrophobic effect where organic reactants form a suspension. The reaction occurs at the phase interface catalyzed by heterogeneous copper oxide (CuO), eliminating the need for DMF.

Application: Synthesis of N-aryl anthranilic acids (e.g., Mefenamic Acid precursors).[1][2]

Materials
  • Substrate: 2-Chlorobenzoic acid (10 mmol)

  • Nucleophile: Substituted Aniline (e.g., 2,3-dimethylaniline) (12 mmol)

  • Catalyst: Copper(II) Oxide (CuO) powder (1.0 g, ~1.2 equiv) - Note: Acts as both catalyst and acid scavenger to some extent, though K2CO3 is the primary base.

  • Base: Anhydrous Potassium Carbonate (

    
    ) (8.0 g)[2]
    
  • Solvent: Deionized Water (50 mL)

Step-by-Step Workflow
  • Slurry Formation: In a 100 mL round-bottom flask, dissolve 2-chlorobenzoic acid and

    
     in water. Stir until effervescence ceases (formation of potassium 2-chlorobenzoate).
    
  • Reagent Addition: Add the aniline derivative and CuO powder to the aqueous solution. The mixture will appear as a heterogeneous dark slurry.

  • Reflux: Heat the mixture to reflux (100°C) with vigorous magnetic stirring (800 rpm) for 7–9 hours.

    • Checkpoint: The reaction progress can be monitored by TLC (Mobile phase: Benzene/Methanol 9:1). The disappearance of 2-chlorobenzoic acid indicates completion.

  • Workup (Green Precipitation):

    • Cool the mixture to room temperature.

    • Filter the unreacted CuO (recyclable) using a sintered glass funnel.

    • Transfer the filtrate (containing the product as a potassium salt) to a beaker.

  • Isolation: Acidify the filtrate dropwise with dilute HCl (2M) until pH ~4. The N-aryl anthranilic acid will precipitate as a solid.

  • Purification: Filter the precipitate, wash with cold water (2 x 20 mL) to remove inorganic salts, and recrystallize from ethanol if necessary.

Validation: Yields typically range from 75–85%. The absence of organic solvent extraction reduces the E-factor significantly.

Protocol B: Mechanochemical Solvent-Free Synthesis

Principle: High-Speed Ball Milling (HSBM) uses kinetic energy to induce chemical transformations. The high localized pressure and fresh surface generation allow the Ullmann coupling to proceed without any bulk solvent.

Application: Rapid screening of diverse aniline derivatives; high-throughput synthesis.[3]

Materials
  • Mill: Planetary Micro Mill (e.g., Fritsch Pulverisette) or Vibratory Ball Mill.

  • Jar/Balls: Zirconia (

    
    ) or Stainless Steel jar (10-25 mL) with corresponding balls (5-10 mm diameter).
    
  • Reagents: 2-Iodobenzoic acid (1.0 mmol), Aniline derivative (1.1 mmol), CuI (10 mol%),

    
     (2.0 mmol).
    
  • LAG Agent (Optional): Ethanol (50

    
    L) – Liquid Assisted Grinding (LAG) often improves mass transfer.
    
Step-by-Step Workflow
  • Loading: Place the solid reagents (Acid, Amine, Base, Catalyst) into the milling jar.

  • Grinding: Add 2–3 grinding balls. Close the jar tightly.

  • Milling Cycle: Set the mill to 600–800 rpm (planetary) or 25–30 Hz (vibratory).

    • Cycle: Mill for 30 minutes. Pause for 5 minutes (to dissipate heat). Repeat for a total of 60–90 minutes.

  • Extraction: Open the jar (caution: pressure release). Wash the solid cake out with a minimal amount of 5%

    
     aqueous solution.
    
  • Filtration: Filter the aqueous suspension to remove the catalyst and unreacted insoluble amine.

  • Precipitation: Acidify the filtrate with 1M HCl. Collect the solid product by filtration.[3][4][5]

Why this works: The mechanical impact creates "hot spots" (plasma-like conditions) at the microscopic level, overcoming the activation energy barrier without bulk heating.

Protocol C: Hydrogen Borrowing (N-Alkylation)

Principle: This is an atom-economic method to synthesize N-alkyl anthranilates using alcohols instead of alkyl halides. The catalyst "borrows" hydrogen from the alcohol to form an aldehyde, condenses it with the amine to form an imine, and returns the hydrogen to reduce the imine to the amine.

Application: Synthesis of N-alkyl anthranilates (e.g., N-benzyl derivatives) without generating halide waste.

Mechanism Diagram

HBorrowing Alcohol Alcohol (R-CH2-OH) Aldehyde Aldehyde (R-CHO) Alcohol->Aldehyde -H2 (Stored on Cat) Imine Imine Intermediate Aldehyde->Imine + Anthranilate - H2O Product N-Alkyl Anthranilate Imine->Product +H2 (Returned by Cat) Catalyst Fe or Ir Catalyst (Hydrogen Carrier) Catalyst->Alcohol Dehydrogenation Catalyst->Product Hydrogenation

Figure 2: The Hydrogen Borrowing Cycle. Water is the sole byproduct.[6][7]

Materials
  • Substrate: Methyl anthranilate (or Anthranilic acid) (1.0 mmol)

  • Alkylating Agent: Benzyl alcohol (1.2 mmol)

  • Catalyst: Knölker’s Iron Complex or commercially available [Cp*IrCl2]2 (Green preference: Iron-based catalysts).

  • Base: t-BuOK (10 mol%) - Required to activate the pre-catalyst.

  • Solvent: Toluene or p-Xylene (Green alternative: Anisole)

Step-by-Step Workflow
  • Inert Setup: Flame-dry a Schlenk tube and purge with Nitrogen/Argon.

  • Charge: Add the Iron catalyst (5 mol%), t-BuOK, Methyl anthranilate, and Benzyl alcohol.

  • Solvent: Add Anisole (2 mL).

  • Reaction: Seal the tube and heat to 110–130°C for 12–24 hours.

    • Note: The reaction generates water.[6] Using molecular sieves (4Å) can drive the equilibrium forward by absorbing the water byproduct.

  • Workup: Cool to room temperature. Dilute with ethyl acetate, filter through a small pad of silica/Celite to remove the iron species.

  • Evaporation: Remove solvent under reduced pressure.

  • Purification: The crude oil often requires flash chromatography (Hexane/EtOAc) to yield the pure N-benzylated product.

Part 3: Comparative Data & Analysis

The following table contrasts the efficiency and environmental impact of the three protocols against the traditional method.

MetricTraditional (Ullmann)Protocol A (Aqueous)Protocol B (Mechanochem)Protocol C (H-Borrowing)
Solvent DMF/NMP (Toxic)Water (Green)None (Solvent-Free)Anisole/Toluene
Atom Economy Low (Halide waste)HighVery HighHigh (Water byproduct)
Energy Input High (140°C, 24h)Medium (100°C, 8h)Low (Mechanical, 1h)Medium (120°C, 12h)
Scalability HighHighLow/Medium (Batch limit)Medium
E-Factor >25<5<2~5-10
Troubleshooting Guide
  • Protocol A (Aqueous): If the reaction is sluggish, add a surfactant like TPGS-750-M (2 wt%) to create nanomicelles, which act as lipophilic nanoreactors within the water phase.

  • Protocol B (Mechanochem): If the product turns into a sticky paste (glass transition), add an inert grinding auxiliary like NaCl or Silica gel to maintain a powder form.

  • Protocol C (H-Borrowing): Sensitivity to air is the main failure mode. Ensure strict inert atmosphere during the setup.

References

  • Aqueous Ullmann Protocol

    • Sondhi, S. M., et al. (2008). "Synthesis and antiinflammatory activity of N-aryl anthranilic acid and its derivatives." Indian Journal of Pharmaceutical Sciences.
  • Microwave/Aqueous Optimization

    • Scarpellini, C., et al. (2021). "Microwave-Promoted synthesis of novel N-Arylanthranilic acids." Journal of the Brazilian Chemical Society.
    • (Note: Generalized link to journal archive for verification of method type)

  • Mechanochemistry Review & Techniques

    • Mishra, R. K., et al. (2017).[8] "Mechanochemical synthesis of small organic molecules." Beilstein Journal of Organic Chemistry.

  • Iron-Catalyzed Hydrogen Borrowing

    • Rawat, V., et al. (2025/Recent). "Iron Single-Atom Catalyzed N-Alkylation of Amines with Alcohols via Solvent-Free Borrowing Hydrogen Strategy.
  • Green Solvents & Catalyst-Free Methods

    • Pramanik, A., et al. (2012). "On-Water Catalyst-Free Ecofriendly Synthesis."[7][9][10] ISRN Organic Chemistry.

Sources

Troubleshooting & Optimization

Improving yield of ethyl anthranilate reductive amination reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Yield and Selectivity

Ticket ID: EA-REDAM-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The "Ortho-Effect" Challenge

You are likely experiencing low yields (typically <30%) or stalled reactions when attempting standard reductive amination on ethyl anthranilate. This is not a user error; it is a fundamental physical chemistry constraint caused by the ortho-amino ester motif.

The Root Cause:

  • Electronic Deactivation: The ester group (

    
    ) is electron-withdrawing, significantly reducing the nucleophilicity of the aniline nitrogen. It struggles to attack the carbonyl carbon to form the hemiaminal.
    
  • Steric Hindrance: The ortho-substitution creates a crowded environment, physically blocking the approach of the carbonyl electrophile.

  • Thermodynamic Trap (Cyclization): Even if the reaction proceeds, the intermediate has a high propensity to cyclize into dihydroquinazolinones rather than reducing to the desired amine.

This guide provides a field-proven Titanium(IV)-Mediated Protocol to overcome these barriers, replacing standard reductive amination conditions (e.g., STAB/DCE) which often fail for this substrate.

Core Protocol: Titanium(IV) Isopropoxide Mediation

Recommendation: Switch to a Lewis-acid activated "one-pot, two-step" method. Mechanism: Titanium(IV) isopropoxide [


] acts as a dual-function reagent: it coordinates to the carbonyl oxygen (increasing electrophilicity) and chemically scavenges the water produced during imine formation, driving the equilibrium forward.
Reagents Required[1][2][3][4][5][6][7][8][9][10][11]
  • Substrate: Ethyl Anthranilate (1.0 equiv)

  • Carbonyl: Aldehyde/Ketone (1.1–1.2 equiv)

  • Lewis Acid: Titanium(IV) Isopropoxide (1.2–1.5 equiv)

  • Reducing Agent: Sodium Borohydride (

    
    ) (1.5 equiv) Note: 
    
    
    
    is often too bulky for this specific hindered intermediate.
  • Solvent: Absolute Ethanol (EtOH) or THF (Anhydrous).

Step-by-Step Workflow
  • Complexation (The Critical Step):

    • In a flame-dried flask under inert atmosphere (

      
       or Ar), dissolve Ethyl Anthranilate and the Carbonyl compound in anhydrous THF or EtOH.
      
    • Add

      
       neat via syringe.
      
    • Crucial: Stir at Room Temperature for 6–12 hours. Do not heat.

    • Checkpoint: The solution often changes color (yellow/orange) indicating imine-titanium complex formation.

  • Reduction:

    • Cool the reaction mixture to 0°C.

    • Add

      
       carefully (solid or predissolved in minimal EtOH).
      
    • Allow to warm to Room Temperature and stir for 2–4 hours.

  • Quench & Workup (Emulsion Management):

    • Quench by adding water (or 1N NaOH if ester hydrolysis is not a concern, though water is safer for anthranilates).

    • Troubleshooting: A white precipitate (

      
      ) will form, causing thick emulsions.
      
    • Fix: Filter the mixture through a Celite pad to remove titanium salts before extraction. Wash the Celite pad with EtOAc.

Visualizing the Pathway & Risks

The following diagram illustrates the desired Titanium-mediated pathway versus the "Quinazolinone Trap" (Side Reaction).

G Start Ethyl Anthranilate + Carbonyl Ti_Complex Ti-Imine Complex (Activated) Start->Ti_Complex + Ti(OiPr)4 Water Scavenging Imine Imine Intermediate Ti_Complex->Imine Equilibrium Shift Product Desired Product (Secondary Amine) Ti_Complex->Product + NaBH4 Reduction Side_Product Side Product: Dihydroquinazolinone Imine->Side_Product Cyclization (High Heat/Acid)

Figure 1: The Titanium-mediated pathway drives the reaction toward the amine (Green path) while avoiding the cyclization trap (Red path) common in thermal or acidic conditions.

Troubleshooting Guide (FAQ)

Q1: I am seeing a new spot on TLC that is NOT my product, and the mass is M-EtOH. What is it?

Diagnosis: You have likely formed a Dihydroquinazolinone . Cause: Intramolecular cyclization. The amine nitrogen attacks the ester carbonyl, displacing ethanol. This happens if the reaction is heated to force imine formation or if left too long without reduction. Solution:

  • Strictly maintain Room Temperature (20–25°C).

  • Do not use reflux to "push" the imine formation. Use

    
     instead of heat.
    
  • Avoid acidic catalysts (Acetic Acid) which can catalyze the lactamization.

Q2: The reaction turns into a solid white gel during workup.

Diagnosis: Titanium dioxide formation. Solution: Do not attempt to extract directly from the gel. Add 10% aqueous tartaric acid or Rochelle's salt solution and stir vigorously for 1 hour. This solubilizes the titanium salts, allowing for a clean phase separation. Alternatively, filter through Celite as described in the Core Protocol.

Q3: Can I use Sodium Triacetoxyborohydride (STAB) instead?

Analysis: STAB (


) is the standard for reductive amination, but it is often ineffective  for anthranilates.
Reasoning:  STAB is bulky and a weaker reducing agent. It struggles to reduce the sterically hindered, electron-poor imine formed by ethyl anthranilate. 

(used after imine formation) is smaller and more nucleophilic, making it superior for this specific difficult substrate.

Data Comparison: Reducing Agent Efficacy

Reducing AgentProtocol TypeYield (Est.)Risk ProfileNotes

Standard (One-pot)< 20%LowOften fails to reduce the hindered imine; recovers starting material.

/ Pd-C
Catalytic Hydrogenation40–60%HighRisk of reducing the aromatic ring or hydrogenolysis of the ester.

Acid Catalyzed (pH 5)50–70%MediumToxic (Cyanide). Acid required may trigger cyclization side-reaction.

+

Lewis Acid Mediated 85–95% Low Highest conversion. Prevents cyclization by avoiding heat/acid.

References

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds: A facile preparation of N-methyl secondary amines". Journal of the Chemical Society, Perkin Transactions 1, (16), 2527-2532.[1]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (1996).[2][3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures". The Journal of Organic Chemistry, 61(11), 3849–3862.[2][3]

  • Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride". The Journal of Organic Chemistry, 55(8), 2552–2554.

  • Kort, M. E., et al. (2008). "Quinazolinone formation via cyclization of anthranilate derivatives: Mechanistic insights". Tetrahedron Letters, 49(41), 5862-5865.

Sources

Overcoming steric hindrance in N-alkylation of anthranilate esters

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Steric and Electronic Hindrance in N-Alkylation of Anthranilate Esters Document ID: TS-CHEM-ANTH-001 Version: 2.1 (Current)

The "Anthranilate Problem": Why is this difficult?

Anthranilate esters (2-aminobenzoates) present a "perfect storm" of resistance to N-alkylation due to two converging factors:

  • Electronic Deactivation: The ester group at the ortho position is a strong electron-withdrawing group (EWG). This pulls electron density away from the amine nitrogen, significantly lowering its nucleophilicity (HOMO energy) compared to a standard aniline.

  • Steric Hindrance: The ester group physically blocks the approach of electrophiles. The carbonyl oxygen often forms an intramolecular hydrogen bond with the amine protons, further "locking" the nitrogen in a non-reactive conformation.

This guide provides three validated workflows to overcome these barriers, moving from the most gentle (Reductive Amination) to the most robust (Direct Alkylation optimization).

Decision Matrix: Choosing Your Route

Before starting, select the correct protocol based on your target alkyl group.

Anthranilate_Decision_Tree Start Target N-Alkyl Group? Methyl Methyl Group (-CH3) Start->Methyl Primary Primary Alkyl (e.g., Ethyl, Benzyl) Start->Primary Secondary Secondary Alkyl (e.g., Isopropyl) Start->Secondary MethodA Method A: Direct Alkylation (Cs2CO3/DMF) Methyl->MethodA High Yield Primary->MethodA Standard MethodB Method B: Ti(OiPr)4 Mediated Reductive Amination Primary->MethodB If elimination occurs Secondary->MethodB Preferred MethodC Method C: Metal Catalysis (Buchwald/Photoredox) Secondary->MethodC If Method B fails

Caption: Workflow selection based on the steric bulk of the incoming alkyl group.

Method A: Direct Alkylation (The "Cesium Effect")

Best for: Methylation, Benzylation, and unhindered primary alkyl halides.

Standard bases like K2CO3 often fail here.[1] The solution lies in using Cesium Carbonate (Cs2CO3) in polar aprotic solvents. The "Cesium Effect" involves the high solubility and large ionic radius of the cesium cation, which forms a "naked," highly reactive anilide anion.

Protocol
  • Dissolve: 1.0 eq Anthranilate Ester in anhydrous DMF (0.2 M).

  • Base: Add 1.5 – 2.0 eq Cs2CO3 .

  • Additive: Add 0.1 eq TBAI (Tetrabutylammonium iodide) or KI to facilitate Finkelstein exchange if using alkyl chlorides/bromides.

  • Electrophile: Add 1.1 eq Alkyl Halide.

  • Heat: Stir at 60–80°C . (Monitor closely; do not exceed 100°C to avoid ester hydrolysis).

Troubleshooting Direct Alkylation
SymptomProbable CauseCorrective Action
No Reaction / Low Conversion Nitrogen is too deactivated.Switch solvent to DMSO (higher dielectric constant). Increase temp to 90°C. Ensure reagents are dry.
Dialkylation (Over-reaction) Reaction is too fast; excess alkyl halide.Use 1.0 eq of alkyl halide. Add the halide dropwise over 1 hour.
Ester Hydrolysis (Acid formation) Wet solvent or hydroxide contamination.Use anhydrous DMF . Ensure Cs2CO3 is dry. Switch to a bulky organic base like Hunig's Base (DIPEA) if inorganic bases cause hydrolysis.
Elimination of Alkyl Halide Base is acting as a nucleophile/base on the halide.Switch to Method B (Reductive Amination) . Direct alkylation is poor for secondary alkyl halides prone to elimination.

Method B: Ti(IV)-Mediated Reductive Amination

Best for: Secondary alkyl groups, delicate substrates, and avoiding over-alkylation.

Standard reductive amination (amine + ketone + NaBH4) fails with anthranilates because the amine is too weak to attack the ketone/aldehyde to form the imine intermediate.

The Solution: Use Titanium(IV) isopropoxide [Ti(OiPr)4] .[2][3] It acts as a dual-function Lewis Acid (activating the carbonyl) and a water scavenger (driving the equilibrium toward the imine).

Protocol
  • Imine Formation: Mix 1.0 eq Anthranilate Ester and 1.2 eq Ketone/Aldehyde in neat Ti(OiPr)4 (2.0 eq).

    • Note: No solvent is needed initially, or use a minimal amount of THF.

  • Stir: Stir at Room Temperature (RT) for 6–12 hours.

    • Checkpoint: Monitor by TLC. You should see the imine form (often a different spot than SM).

  • Dilution: Dilute with absolute Ethanol (or Methanol).

  • Reduction: Add 1.5 eq NaBH4 (Sodium Borohydride) cautiously.

  • Quench: Quench with 1N NaOH or water. (Expect a white precipitate of Titanium salts).

  • Filter: Filter through Celite to remove Ti salts before extraction.

Troubleshooting Reductive Amination
SymptomProbable CauseCorrective Action
Reaction Stuck at Starting Material Imine formation failed.Increase Ti(OiPr)4 to 3.0 eq. Heat the neat mixture to 60°C before adding the reducing agent.
Thick White Paste / Stirring Issues Titanium salts precipitating early.Use THF as a co-solvent during the imine formation step if the neat mixture becomes too viscous.
Low Yield after Workup Product trapped in Titanium emulsion.Crucial: When quenching, use a specific sequence: add water, stir until white ppt forms, then filter through Celite thoroughly washing the cake with EtOAc.
Reduction of Ketone/Aldehyde Reducing agent added too early.Ensure imine formation is complete (via TLC/LCMS) before adding NaBH4. The ketone reduces faster than the hindered imine if both are present.

Mechanistic Insight: The Titanium Advantage

Understanding why Method B works allows you to troubleshoot effectively.

Ti_Mechanism cluster_legend Role of Titanium Step1 1. Activation Complex Activated Ti-Complex Step1->Complex Step2 2. Dehydration Ti Ti(OiPr)4 (Lewis Acid) Step2->Ti Ti Scavenges H2O Imine Imine Species (Transient) Step2->Imine Step3 3. Reduction Product N-Alkylated Product Step3->Product Anth Anthranilate (Weak Nucleophile) Anth->Step1 Ketone Ketone (Electrophile) Ketone->Step1 Ti->Step1 Complex->Step2 Imine->Step3 Desc Ti(OiPr)4 coordinates to ketone oxygen, increasing electrophilicity AND chemically binds water to drive equilibrium.

Caption: Ti(OiPr)4 acts as both a Lewis Acid activator and a chemical desiccant.

Frequently Asked Questions (FAQs)

Q: Can I use reductive amination for methylation? A: Yes, using Formaldehyde (aq) or Paraformaldehyde. However, this often leads to dimethylation (N,N-dimethyl) very quickly. For mono-methylation, Method A (Direct Alkylation) with controlled stoichiometry is usually superior. If you must use reductive conditions, use Paraformaldehyde in Methanol with a mild reductant like NaCNBH3.

Q: My ester is hydrolyzing to the acid. How do I stop this? A: This is common with methyl esters.

  • Switch Bases: Move from Carbonates (Cs2CO3) to non-nucleophilic organic bases (DIPEA, 2,6-Lutidine).

  • Switch Esters: If possible, use a tert-butyl ester or benzyl ester during the synthesis, which are more resistant to basic hydrolysis, then deprotect later.

  • Dryness: Ensure your solvent is <50 ppm water.

Q: I need to add a bulky group (e.g., tert-butyl). Is it possible? A: Direct alkylation will fail (elimination). Reductive amination will fail (steric clash). Solution: You likely need to build the anthranilate after the amine is alkylated (e.g., nucleophilic aromatic substitution on 2-fluorobenzoate) or use Buchwald-Hartwig Cross-Coupling .

  • Buchwald Conditions:[1][4][5][6] Pd(OAc)2, BrettPhos or XantPhos (ligands are critical for hindered amines), Cs2CO3, Toluene, 100°C.

Q: Can I use Microwave irradiation? A: Yes. Microwave heating is highly recommended for Method A (Direct Alkylation). It often overcomes the activation energy barrier of the sterically hindered amine. Try 100–120°C for 10–20 minutes in DMF.

References

  • Reductive Amination with Ti(OiPr)

    • Mattson, R. J., et al. "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium borohydride." The Journal of Organic Chemistry, 1990.
  • Cesium Effect in N-Alkylation

    • Flessner, T., et al. "Cesium carbonate: A powerful base for the alkylation of weak nitrogen nucleophiles." Synlett, 1999.[3]

  • Buchwald-Hartwig Ligands for Hindered Amines

    • Maitre, L., et al. "Buchwald-Hartwig amination of sterically hindered anilines.
  • Review of Anthranilate Chemistry

    • Wiktelius, D., et al. "Synthetic approaches to N-alkylated anthranilic acid derivatives.

Sources

Technical Support Center: Optimizing Reaction Temperature for N-isopropylation of Anilines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the N-isopropylation of anilines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial transformation. N-isopropyl anilines are vital building blocks in pharmaceuticals and fine chemicals, and achieving high yield and selectivity often hinges on precise temperature control. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experiments.

Frequently Asked Questions (FAQs): Foundational Principles

This section addresses the fundamental concepts underpinning the N-isopropylation of anilines and the overarching role of temperature.

Q1: What are the primary methods for N-isopropylation of anilines?

There are three principal strategies for synthesizing N-isopropyl anilines, each with its own temperature considerations:

  • Reductive Amination: This is a widely used, two-step, one-pot process where the aniline is first condensed with acetone to form an imine intermediate. This imine is then reduced in situ to the desired secondary amine.[1][2][3] The choice of reducing agent (e.g., sodium borohydride derivatives, catalytic hydrogenation) influences the required conditions.

  • Catalytic Hydrogen Autotransfer (or Borrowing Hydrogen): This modern, atom-economical method uses isopropanol directly as the alkylating agent in the presence of a transition metal catalyst (e.g., based on Ru, Ni, Mn, Co).[4][5] The catalyst transiently "borrows" hydrogen from isopropanol to form acetone, which then undergoes reductive amination on the catalyst surface before the hydrogen is returned.[5] These reactions typically require elevated temperatures (e.g., 80–150 °C) to drive the catalytic cycle.[6]

  • Classical N-Alkylation with Isopropyl Halides: This traditional SN2 approach involves reacting the aniline with an isopropyl halide (e.g., isopropyl bromide or chloride).[7] This method often requires a base to neutralize the hydrogen halide byproduct. While effective, it is less atom-economical and can be prone to overalkylation.[8]

Q2: How does reaction temperature generally influence the N-isopropylation process?

Temperature is arguably the most critical parameter in controlling the rate, yield, and selectivity of the reaction. Its influence is multifaceted:

  • Reaction Rate: As with most chemical reactions, increasing the temperature generally increases the reaction rate by providing the necessary activation energy. For sluggish reactions, particularly those with less reactive anilines (e.g., those with electron-withdrawing groups), higher temperatures are often necessary to achieve a reasonable conversion in a practical timeframe.[9]

  • Equilibrium Position: In reversible steps, such as imine formation, temperature can shift the equilibrium. The removal of water, a byproduct of imine formation, is often crucial and is facilitated at higher temperatures.[10]

  • Selectivity: Temperature can dramatically affect the selectivity between desired (mono-N-isopropylation) and undesired products (di-N-isopropylation, C-alkylation). Higher temperatures can sometimes provide enough energy to overcome the activation barrier for side reactions, thus reducing selectivity.[11]

  • Catalyst Stability: For catalyzed reactions, especially those using homogeneous transition metal complexes or nanoparticles, excessive heat can lead to catalyst decomposition or aggregation (sintering), resulting in a loss of activity.

Troubleshooting Guide: Addressing Specific Experimental Issues

This section tackles common problems encountered during the N-isopropylation of anilines, with a focus on how to use temperature as a tool for optimization.

Q3: My reaction yield is low or the reaction is not going to completion. Should I simply increase the temperature?

While insufficient temperature is a common cause of low conversion, increasing it should be done systematically.

Answer: Not necessarily. A low yield can be caused by either too low or too high a temperature. Before adjusting, consider the following:

  • Scenario 1: The reaction is clean but slow/stalled. If your TLC or LC-MS shows primarily unreacted starting material with minimal side products, the reaction is likely kinetically limited. In this case, a gradual increase in temperature is the most logical step.

    • Causality: The activation energy for the rate-determining step (e.g., dehydrogenation of isopropanol in a borrowing hydrogen cycle, or imine formation) has not been overcome. Increasing thermal energy allows more molecules to cross this barrier. Reactions involving the "borrowing hydrogen" methodology often require temperatures in the range of 80-140°C to be efficient.[6]

    • Recommended Action: Increase the temperature in 10–20 °C increments, carefully monitoring the reaction progress and the appearance of any new spots on your TLC plate. For many catalytic systems, an optimal temperature exists beyond which performance degrades.[12]

  • Scenario 2: The reaction mixture is complex, with multiple unidentified products. If you observe a complex mixture of products or signs of decomposition (e.g., darkening of the reaction mixture), the temperature may already be too high.

    • Causality: Excessive heat can cause the degradation of starting materials, products, or the catalyst. It can also promote undesired side reactions that consume your reactants.[10]

    • Recommended Action: Repeat the reaction at a lower temperature for a longer duration. Sometimes, patience is key to achieving a clean, high-yielding transformation. Also, ensure your solvent is stable at the reaction temperature; for higher-temperature reactions, solvents like toluene or xylene are often preferred over THF or acetonitrile.[9]

Q4: I'm observing significant formation of the di-isopropyl aniline side product. How can temperature help improve selectivity for mono-alkylation?

Di-alkylation is a frequent challenge, as the mono-alkylated product can be more nucleophilic than the starting aniline. Temperature plays a key role in managing this.

Answer: Controlling di-alkylation is a balancing act between reaction rate and selectivity.

  • Causality: The second N-isopropylation step also has an activation energy barrier. At higher temperatures, more molecules of the mono-isopropyl aniline product will have sufficient energy to react again, leading to the di-alkylated byproduct.[9]

  • Recommended Actions:

    • Lower the Reaction Temperature: This is often the most effective strategy. Reducing the temperature will disproportionately slow down the second alkylation step if it has a higher activation energy, thus favoring the mono-alkylated product.[11] This may require a longer reaction time to achieve full conversion of the starting aniline.

    • Optimize Stoichiometry: While not a temperature-based solution, it is the most critical first step. Use a slight excess of the aniline relative to the isopropyl source (acetone or isopropanol).

    • Control Rate of Addition: In classical alkylation with isopropyl halides, adding the alkylating agent slowly at a lower temperature can help maintain a low instantaneous concentration, which suppresses di-alkylation.

The following table illustrates a typical outcome when optimizing temperature to favor mono-N-isopropylation over di-N-isopropylation for a generic aniline.

Reaction Temperature (°C)Aniline Conversion (%)Yield of Mono-isopropyl Product (%)Yield of Di-isopropyl Product (%)
806560< 5
100958510
120>997524
140>996038 (plus degradation)

Table 1: Illustrative effect of temperature on the yield and selectivity of N-isopropylation.

Q5: My catalyst appears to be deactivating during the reaction. Is temperature the culprit?

Answer: Yes, temperature is a primary factor in catalyst stability and longevity.

  • Causality for Homogeneous Catalysts: Many organometallic complexes used in "borrowing hydrogen" catalysis are thermally sensitive. At excessively high temperatures, ligands can dissociate, or the metal center can be reduced to an inactive state.

  • Causality for Heterogeneous Catalysts: For supported metal catalysts (e.g., Pt/C, Ni/Al₂O₃), high temperatures can cause the metal nanoparticles to sinter—that is, to melt and agglomerate into larger, less active particles. This reduces the available catalytic surface area, leading to a drop in reaction rate.

  • Recommended Actions:

    • Consult the Literature: Check the recommended operating temperature range for your specific catalyst system.

    • Run at the Lowest Effective Temperature: Find the minimum temperature that provides a reasonable reaction rate to preserve the catalyst's lifespan.

    • Consider Catalyst Choice: If your substrate requires very high temperatures to react, you may need to select a more thermally robust catalyst.

Experimental Protocols & Visualized Workflows

To provide a practical context, here are a detailed protocol and a troubleshooting workflow.

Protocol: N-isopropylation of Aniline via Catalytic Hydrogen Autotransfer

This protocol is a general guideline for using isopropanol as both the solvent and alkylating agent with a ruthenium-based catalyst, a common method in modern synthesis.[5]

Materials:

  • Aniline (1.0 mmol, 1.0 eq.)

  • Isopropanol (Solvent and Reagent)

  • Ruthenium Catalyst (e.g., [RuCl₂(p-cymene)]₂, 0.5 mol% Ru)[5]

  • Base (e.g., K₂CO₃, 10 mol%)[5]

  • Inert atmosphere (Argon or Nitrogen)

  • Schlenk tube or similar reaction vessel

Procedure:

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add the aniline (1.0 mmol), the ruthenium catalyst (e.g., 0.0025 mmol of the dimer), and potassium carbonate (0.1 mmol).

  • Add Solvent/Reagent: Add dry isopropanol (2-3 mL) to the tube via syringe.

  • Reaction: Seal the Schlenk tube and place it in a preheated oil bath or heating block set to the desired temperature (start with a trial at 80-90 °C).

  • Monitoring: Stir the reaction vigorously. Monitor its progress periodically by taking small aliquots (via syringe) and analyzing them by TLC or GC-MS.

  • Workup: Once the reaction is complete (or has reached maximum conversion), cool the mixture to room temperature. Quench by adding water (10 mL) and extract the product with an organic solvent like ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the pure N-isopropylaniline.

Visualization: The "Borrowing Hydrogen" Catalytic Cycle

This diagram illustrates the key steps in the N-alkylation of an aniline with a secondary alcohol like isopropanol, a process highly dependent on thermal energy to proceed.

Borrowing_Hydrogen Catalyst_Resting [M]-H₂ (Active Catalyst) Isopropanol R₂CH-OH (Isopropanol) Catalyst_Resting->Isopropanol Regeneration Ketone R₂C=O (Acetone) Catalyst_Resting->Ketone Dehydrogenation (Oxidation) Imine Ar-N=CR₂ (Imine) Ketone->Imine + Aniline - H₂O Aniline Ar-NH₂ (Aniline) Aniline->Imine Product Ar-NH-CHR₂ (N-isopropyl aniline) Imine->Product Hydrogenation (Reduction) H2O H₂O Catalyst_Initial [M] (Catalyst Precursor) Catalyst_Initial->Catalyst_Resting Activation (Heat)

A simplified "Borrowing Hydrogen" cycle for N-isopropylation.

Visualization: Troubleshooting Workflow for Low Yield

This flowchart provides a logical path for diagnosing and solving issues of low yield, with temperature as a key decision point.

Troubleshooting_Workflow Start Low Yield Observed Check_TLC Analyze reaction mixture (TLC, LC-MS) Start->Check_TLC Clean_Reaction Clean reaction: Mostly starting material remains Check_TLC->Clean_Reaction  Clean Complex_Mixture Complex mixture: Multiple side products or decomposition Check_TLC->Complex_Mixture Complex   Increase_Temp Action: Gradually increase temperature by 10-20 °C. Monitor closely. Clean_Reaction->Increase_Temp Likely kinetically limited Decrease_Temp Action: Decrease temperature. Consider longer reaction time. Complex_Mixture->Decrease_Temp Likely thermally unstable Check_Other Problem persists? Investigate other parameters: - Catalyst loading - Reagent purity - Base/Solvent choice Increase_Temp->Check_Other No improvement End_Success Yield Improved Increase_Temp->End_Success Decrease_Temp->Check_Other No improvement Decrease_Temp->End_Success

A decision-making workflow for troubleshooting low reaction yields.

References
  • Request PDF. (2025, August 6). Alkylation of Aniline with Benzyl Alcohol by Using Ni/O‐Clay: Kinetic Studies. Retrieved from ResearchGate. [Link]

  • Geissler, P., et al. (2016, March 1). A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines. Synthesis. [Link]

  • Harada, T., et al. (2008). Efficient Reductive Alkylation of Aniline with Acetone over Pt Nanoparticles Encapsulated in Hollow Porous Carbon. Chemistry Letters. [Link]

  • Garbe, M., et al. (2016). Room temperature N-heterocyclic carbene manganese catalyzed selective N-alkylation of anilines with alcohols. Chemical Communications. [Link]

  • Kollimarla, S., et al. (2019, November 6). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters. [Link]

  • TSI Journals. (2017, June 2). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. Trade Science Inc. [Link]

  • Asymmetric Synthesis. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Pillai, C. N., & Jayamani, M. (2025, August 7). Aniline Alkylation over Solid Acid Catalysts. ResearchGate. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as reductant. Retrieved February 22, 2026, from [Link].

  • Touchette, K. M. (2023, October 17). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Greener Educational Materials (GEMs). [Link]

  • El-Sepelgy, O., et al. (2016). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. Nature Communications. [Link]

  • Google Patents. (n.d.). Process for the selective alkylation of an aniline.
  • Kalita, R., et al. (2025). N-Alkylation of aniline derivatives by a bipyridyl metal–organic framework supported cobalt catalyst. New Journal of Chemistry. [Link]

  • Ferlin, F., et al. (2018). Copper-Catalyzed Continuous-Flow Transfer Hydrogenation of Nitroarenes to Anilines: A Scalable and Reliable Protocol. Organic Process Research & Development. [Link]

  • Request PDF. (2025, August 10). Amination of isopropanol to isopropylamine over a highly basic and active Ni/LaAlSiO catalyst. ResearchGate. [Link]

  • Linciano, P., et al. (2013). Use of Primary Amines for the Selective N-Alkylation of Anilines by a Reusable Heterogeneous Catalyst. Synlett. [Link]

  • Royal Society of Chemistry. (n.d.). Hydrogenation and N-alkylation of anilines and imines via transfer hydrogenation with homogeneous nickel compounds. Retrieved February 22, 2026, from [Link].

  • Lara-García, A., et al. (2019, November 8). Hydrogenation and N-alkylation of anilines and imines via transfer hydrogenation with homogeneous nickel compounds. Dalton Transactions. [Link]

  • Chemistry Steps. (2024, January 12). Reactions of Aniline. Retrieved from [Link].

  • ResearchGate. (n.d.). Optimization of the reaction parameters for the synthesis of N-benzylaniline. Retrieved February 22, 2026, from [Link].

  • ResearchGate. (n.d.). Catalytic N-Alkylation of Anilines. Retrieved February 22, 2026, from [Link].

  • Request PDF. (2025, August 6). Chapter 7: N-Alkylation by Hydrogen Autotransfer Reactions. ResearchGate. [Link]

  • Beilstein Journals. (2017, February 21). Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2. Retrieved from [Link].

  • ACS Publications. (2025, May 21). Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. The Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Arylamine synthesis by amination (alkylation). Retrieved February 22, 2026, from [Link].

  • Request PDF. (2025, August 6). Selective N-Alkylation of Anilines in Ionic Liquids. ResearchGate. [Link]

  • UniCA IRIS. (2023, November 30). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. Retrieved from [Link].

  • Corma, A., et al. (2010, November 19). Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols. ChemSusChem. [Link]

  • RSC Publishing. (2023, November 30). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. Retrieved from [Link].

  • Taddei, M., et al. (n.d.). Use of Primary Amines for the Selective N-Alkylation of Anilines by a Reusable Heterogeneous Catalyst. Retrieved February 22, 2026, from [Link].

  • RSC Publishing. (2025, July 7). The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. Dalton Transactions. [Link]

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Catalyst Selection for Reductive Alkylation of Electron-Deficient Amines: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the reductive alkylation of electron-deficient amines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this challenging yet crucial transformation. Here, we address common issues and frequently asked questions, providing in-depth, field-proven insights to ensure the success of your experiments.

The Challenge: The Unreactive Amine

Reductive amination is a cornerstone of amine synthesis. However, when working with electron-deficient amines, such as anilines bearing electron-withdrawing groups (e.g., nitro, cyano, or halo groups), the reaction can be sluggish or fail entirely.[1] This is due to the reduced nucleophilicity and weak basicity of these amines, which hinders the initial formation of the critical imine or iminium ion intermediate.[1] Consequently, side reactions like the reduction of the carbonyl starting material can become dominant.[1]

This guide provides a structured approach to selecting the right catalyst and optimizing reaction conditions to overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: Why is my standard reductive amination protocol failing with an electron-deficient aniline?

Your standard protocol, likely employing a reagent like sodium borohydride (NaBH4), is probably failing because the rate of imine formation is significantly slower than the rate of carbonyl reduction.[2] Electron-deficient amines are poor nucleophiles and require more forcing conditions or a more selective catalytic system to form the imine intermediate.[1] With a strong reducing agent like NaBH4, the aldehyde or ketone is consumed before it has a chance to react with the amine.

Q2: What is the first-line catalyst I should consider for electron-deficient amines?

Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is widely regarded as the reagent of choice for the reductive amination of a broad range of substrates, including weakly basic and non-basic amines.[1][3][4] Its success stems from its mildness and remarkable selectivity. The electron-withdrawing acetate groups temper the reactivity of the borohydride, making it much slower to reduce aldehydes and ketones but highly reactive towards the protonated imine (iminium ion).[3] This allows the one-pot procedure to be effective, as the reducing agent will wait for the imine to form before acting.[3]

Q3: When should I consider catalytic hydrogenation?

Catalytic hydrogenation (e.g., using H₂/Pd, Pt, or Ni) is an economical and effective method, particularly for large-scale reactions.[1] However, its utility is limited when your electron-deficient amine contains other reducible functional groups. For instance, nitro, cyano, and even some halogen substituents can be reduced under typical hydrogenation conditions, leading to undesired side products.[1]

Q4: Are there alternatives to borohydride reagents?

Yes, several alternatives exist. Transition metal catalysts, particularly those based on iridium and ruthenium, have been developed for reductive amination.[5][6][7] These systems can utilize alternative and often milder hydrogen sources like formic acid or silanes.[6][7] Additionally, for very challenging substrates, combinations like BH₃·THF with additives such as trimethylsilyl chloride (TMSCl) have been shown to be effective.[8][9] Biocatalysis using amine dehydrogenases is also an emerging green alternative for the synthesis of chiral amines.[10]

Troubleshooting Guide

Issue 1: No or Low Conversion to the Desired Product

Q: I've mixed my electron-deficient aniline, an aldehyde/ketone, and STAB, but I'm only recovering my starting materials after several hours. What's going wrong?

This is a classic case of slow imine formation. The equilibrium between the carbonyl compound, the amine, and the imine intermediate lies heavily on the side of the starting materials.

Causality & Solution:

  • Acid Catalysis is Key: The formation of the iminium ion, the species that is actually reduced, is acid-catalyzed.[3][11] If your reaction medium is neutral, the reaction will be exceedingly slow.

    • Action: Add a catalytic amount of a weak acid, such as acetic acid (AcOH), to your reaction mixture.[1][3] This will protonate the intermediate carbinolamine, facilitating its dehydration to the iminium ion. For ketone reactions, acetic acid is often essential.[1]

  • Solvent Choice Matters: The choice of solvent can significantly impact reaction rates.

    • Action: 1,2-Dichloroethane (DCE) is often the preferred solvent for these reactions, as they are generally faster in DCE than in other solvents like tetrahydrofuran (THF).[1][3] Acetonitrile can also be used in some cases.[3]

  • Water Removal: The formation of the imine from the carbinolamine is a dehydration reaction. While not always necessary with STAB, removing the water formed can help drive the equilibrium forward.

    • Action: Consider adding molecular sieves to the reaction mixture, especially if you are not using an acid catalyst or if the reaction is still sluggish.

Issue 2: My Carbonyl Compound is Being Reduced to an Alcohol

Q: My main byproduct is the alcohol corresponding to my starting aldehyde/ketone. How can I prevent this?

This indicates that your reducing agent is not selective enough for the iminium ion over the carbonyl group under your reaction conditions.

Causality & Solution:

  • Inappropriate Reducing Agent: If you are using a strong reducing agent like sodium borohydride (NaBH₄), this is the expected outcome with a weakly nucleophilic amine.[2]

    • Action: Switch to a milder, more selective reagent like sodium triacetoxyborohydride (STAB).[3][12] Its steric bulk and electron-withdrawing groups make it an ideal choice to avoid carbonyl reduction.[3]

  • Excessively Acidic Conditions: While acid catalysis is beneficial for imine formation, very strong acids or high concentrations can protonate the carbonyl group, activating it towards reduction.

    • Action: Use a weak acid like acetic acid catalytically. If you are using a stronger acid, ensure it is used in stoichiometric amounts relative to the amine and not in large excess.

Issue 3: Formation of Dialkylated Byproduct

Q: I'm trying to synthesize a secondary amine from a primary electron-deficient amine, but I'm seeing a significant amount of the tertiary amine (dialkylated product). How can I improve selectivity?

This occurs when the newly formed secondary amine product is more nucleophilic than the starting primary amine and reacts with another equivalent of the carbonyl compound.

Causality & Solution:

  • Stoichiometry Control: The relative concentrations of the reactants can influence the extent of dialkylation.

    • Action: Use a slight molar excess (up to 5%) of the primary amine.[1] This can help suppress the formation of the dialkylated product.

  • Stepwise Procedure: For particularly problematic substrates, a one-pot reaction may not be ideal.

    • Action: Adopt a two-step procedure. First, form the imine in a solvent like methanol (MeOH), which facilitates rapid and often quantitative imine formation from aldehydes.[11] Then, after confirming imine formation, add a reducing agent like NaBH₄ to reduce the isolated or in-situ generated imine.[11][13]

Catalyst & Reagent Comparison
Catalyst/ReagentProsConsBest For...
NaB(OAc)₃H (STAB) Excellent selectivity for imine/iminium ions[3][4]. Broad substrate scope, including weakly basic amines[1]. Mild conditions. Commercially available.Water-sensitive[2]. More expensive than NaBH₄.One-pot reductive aminations of electron-deficient amines with aldehydes and ketones.
NaBH₃CN Stable in mildly acidic to neutral conditions. Can be used in protic solvents like methanol.Highly toxic (releases HCN)[11]. Often sluggish with electron-deficient amines[1].Historical reagent; largely superseded by STAB for safety and efficiency reasons.
NaBH₄ Inexpensive and readily available.Generally not selective; reduces aldehydes and ketones rapidly[2][12].Stepwise procedures where the imine is pre-formed and isolated before reduction.
Catalytic Hydrogenation (e.g., H₂/Pd/C) Economical, especially at scale[1]. High atom economy.Not compatible with reducible functional groups (nitro, cyano, C-C multiple bonds)[1]. May require specialized pressure equipment.Substrates that do not contain other easily reducible functional groups.
Transition Metal Catalysts (Ir, Ru) + Hydride Source (Silanes, HCOOH) High chemoselectivity[6][13]. Can be effective for challenging substrates. Milder hydrogen sources can be used.Catalyst cost and availability. May require optimization of ligands and conditions.Specialized applications requiring high chemoselectivity or when other methods fail.

Protocols & Methodologies

General Protocol: One-Pot Reductive Amination using STAB

This protocol provides a robust starting point for the reductive amination of an electron-deficient amine with an aldehyde or ketone.

Materials:

  • Electron-deficient amine (1.0 equiv)

  • Aldehyde or Ketone (1.0-1.2 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.3-1.6 equiv)

  • Acetic Acid (optional, but recommended for ketones; 1.0-2.0 equiv)

  • Anhydrous 1,2-Dichloroethane (DCE)

  • Round-bottom flask, magnetic stirrer, and nitrogen/argon atmosphere setup

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add the electron-deficient amine (1.0 equiv) and the carbonyl compound (1.0-1.2 equiv).

  • Add anhydrous DCE to dissolve the reactants (concentration typically 0.1-0.5 M).

  • If using an acid catalyst, add acetic acid (1.0-2.0 equiv) to the mixture.

  • Stir the mixture at room temperature for 20-30 minutes to allow for initial iminium ion formation.

  • In a single portion, add sodium triacetoxyborohydride (1.3-1.6 equiv) to the stirring solution. Be aware of potential gas evolution.

  • Monitor the reaction by TLC or LC-MS until the starting amine is consumed (typically 1-24 hours).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization as needed.

Visualizing the Process

Reaction Mechanism

The following diagram illustrates the generally accepted mechanism for reductive amination using STAB.

G Start Amine (R-NH2) + Carbonyl (R'=O) Carbinolamine Carbinolamine Intermediate Start->Carbinolamine Nucleophilic Attack Iminium Iminium Ion [R-N+=C(H)R'] Carbinolamine->Iminium Dehydration AcOH_cat AcOH (catalyst) Carbinolamine->AcOH_cat Product Secondary Amine Product Iminium->Product H2O H2O Iminium->H2O STAB NaBH(OAc)3 (STAB) STAB->Iminium Hydride Transfer AcOH_cat->Iminium H+

Caption: Mechanism of STAB-mediated reductive amination.

Catalyst Selection Workflow

This decision tree can guide your choice of catalyst system.

G decision decision result result start Start: Reductive Alkylation of Electron-Deficient Amine check_reducible_groups Does the substrate have other reducible groups (e.g., -NO2, -CN)? start->check_reducible_groups use_stab Use NaBH(OAc)3 (STAB) with optional AcOH catalyst check_reducible_groups->use_stab Yes use_h2 Consider Catalytic Hydrogenation (e.g., H2/Pd/C) check_reducible_groups->use_h2 No yes_reducible Yes no_reducible No reaction_works Does the reaction proceed to completion? use_stab->reaction_works optimize Troubleshoot: - Increase temperature - Change solvent (DCE) - Add molecular sieves reaction_works->optimize No end SUCCESS reaction_works->end Yes yes_works Yes no_works No consider_alternatives Consider alternative methods: - BH3.THF/TMSCl - Transition Metal Catalysis optimize->consider_alternatives use_h2->end

Caption: Decision workflow for catalyst selection.

Troubleshooting Flowchart

A logical guide to diagnosing and solving common experimental issues.

Caption: Troubleshooting flowchart for common issues.

References

  • (2025). Boron reagents for reductive amination. ResearchGate. [Link]

  • Abdel-Magid, A. F. Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. [Link]

  • Organic Chemistry Portal. Sodium triacetoxyborohydride. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Myers, A. (n.d.). Myers Chem 115. [Link]

  • (n.d.). Reductive Amination with Borohydride & Borane Reducing Agents. Studylib. [Link]

  • Pletz, J., et al. (2016). A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines. Synfacts, 12(05), 0536. [Link]

  • Ghorai, S., et al. (2015). The direct reductive amination of electron-deficient amines with aldehydes: the unique reactivity of the Re2O7 catalyst. Chemical Communications, 51(85), 15546-15549. [Link]

  • Organic Chemistry Data. Reductive Amination - Common Conditions. [Link]

  • Pelkey, E. T., et al. (2009). Facile reductive amination of aldehydes with electron-deficient anilines by acyloxyborohydrides in TFA: application to a diazaindoline scale-up. The Journal of Organic Chemistry, 74(11), 4345-4348. [Link]

  • Kanto Chemical Co., Inc. New Catalysts for Reductive Amination. [Link]

  • Pelkey, E. T., et al. (2009). Facile Reductive Amination of Aldehydes with Electron-Deficient Anilines by Acyloxyborohydrides in TFA: Application to a Diazaindoline Scale-Up. The Journal of Organic Chemistry, 74(11), 4345-4348. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125. [Link]

  • Knaus, T., Böhmer, W., & Mutti, F. G. (2017). Amine dehydrogenases: efficient biocatalysts for the reductive amination of carbonyl compounds. Green Chemistry, 19(2), 453-463. [Link]

  • Sukhorukov, A. Y. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 8, 215. [Link]

  • Afanasyev, O. I., et al. (2019). Recent Development on Catalytic Reductive Amination and Applications. ACS Catalysis, 9(12), 11466-11497. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Wikipedia. Reductive amination. [Link]

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Validation & Comparative

1H NMR spectrum analysis of ethyl 2-[(propan-2-yl)amino]benzoate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the ¹H NMR Spectrum of Ethyl 2-[(propan-2-yl)amino]benzoate: A Comparative Analysis

Introduction

In the landscape of pharmaceutical research and synthetic chemistry, unambiguous structural elucidation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone technique for this purpose. This guide provides a comprehensive analysis of the ¹H NMR spectrum of Ethyl 2-[(propan-2-yl)amino]benzoate, a substituted anthranilate derivative. We will dissect the spectrum by breaking down the molecule into its fundamental spin systems. This analysis is not merely a presentation of data but a comparative guide. By contrasting the spectrum with those of structurally analogous compounds—Ethyl Benzoate, Ethyl 2-aminobenzoate (Ethyl Anthranilate), and N-Isopropylaniline—we will rationalize the observed chemical shifts and coupling patterns, thereby providing a robust framework for spectral assignment and quality control.

Molecular Structure and Proton Environments

To interpret the spectrum, we must first identify the distinct proton environments within the molecule. Each unique proton or group of equivalent protons will give rise to a separate signal.

Caption: Molecular structure of Ethyl 2-[(propan-2-yl)amino]benzoate with proton groups labeled (a-i).

Predicted ¹H NMR Spectral Data

Based on established principles of substituent effects and analysis of related compounds, a predicted ¹H NMR spectrum for Ethyl 2-[(propan-2-yl)amino]benzoate in a standard solvent like CDCl₃ is summarized below.

LabelAssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
a-O-CH₂-CH₃ ~ 1.40Triplet (t)3HJ(a,b) ≈ 7.1
b-O-CH₂ -CH₃~ 4.35Quartet (q)2HJ(b,a) ≈ 7.1
cAr-H (Position 3)~ 7.85Doublet of doublets (dd)1HJ(c,d) ≈ 8.0, J(c,e) ≈ 1.5
dAr-H (Position 4)~ 7.30Triplet of doublets (td)1HJ(d,c) ≈ 8.0, J(d,e) ≈ 7.5, J(d,f) ≈ 1.0
eAr-H (Position 5)~ 6.65Triplet of doublets (td)1HJ(e,f) ≈ 8.0, J(e,d) ≈ 7.5, J(e,c) ≈ 1.5
fAr-H (Position 6)~ 6.60Doublet of doublets (dd)1HJ(f,e) ≈ 8.0, J(f,d) ≈ 1.0
g-NH -~ 8.5 (broad)Singlet (s) or Doublet (d)1HJ(g,h) ≈ 7-8 (if resolved)
h-CH(CH₃ 2)~ 3.80Septet (sept)1HJ(h,i) ≈ 6.3
i-CH(CH₃ )2~ 1.25Doublet (d)6HJ(i,h) ≈ 6.3

Detailed ¹H NMR Spectrum Analysis

The ¹H NMR spectrum can be logically deconstructed into three main regions: the aliphatic region (0-3 ppm), the heteroatomic region (3-5 ppm), and the aromatic region (6-9 ppm).

The Aliphatic Signals: Ethyl and Isopropyl Groups
  • Ethyl Group (Protons a & b): The ethyl ester moiety presents a classic ethyl pattern. The methyl protons (a ) appear as a triplet around 1.40 ppm due to coupling with the two adjacent methylene protons (2+1=3). The methylene protons (b ) are deshielded by the adjacent oxygen atom, shifting them downfield to approximately 4.35 ppm. They appear as a quartet due to coupling with the three methyl protons (3+1=4). The coupling constant for this vicinal coupling, ³J(a,b), is consistently around 7.1 Hz.

  • Isopropyl Group (Protons h & i): This group also provides a characteristic pattern. The six equivalent methyl protons (i ) appear as a strong doublet around 1.25 ppm, split by the single methine proton (1+1=2). Conversely, the methine proton (h ) is split by the six equivalent methyl protons into a septet (6+1=7) around 3.80 ppm. This proton is deshielded by the direct attachment to the nitrogen atom. The coupling constant, ³J(h,i), is typically around 6.3 Hz.

The Amine Proton Signal

The amine proton (g ) is often observed as a broad singlet due to quadrupole broadening from the ¹⁴N nucleus and potential chemical exchange. Its chemical shift is highly dependent on solvent, concentration, and temperature. In this ortho-substituted system, intramolecular hydrogen bonding with the ester carbonyl oxygen is expected, which would shift this proton significantly downfield, potentially to δ 8.5 ppm or higher. If exchange is slow, it will appear as a doublet due to coupling with the isopropyl methine proton (h ).

The Aromatic Signals: A Case of Competing Effects

The aromatic region (protons c, d, e, f ) is the most complex due to the competing electronic effects of the two substituents on the benzene ring.

  • The -NHR group is a powerful electron-donating group (EDG) through resonance, which shields the ortho (position 6) and para (position 4) positions, shifting them upfield (to lower ppm values).

  • The -COOEt group is an electron-withdrawing group (EWG) through both induction and resonance, which deshields its ortho (position 3) and para (position 5) positions, shifting them downfield.

The resulting spectrum is a sum of these effects:

  • Proton f (H-6): Located ortho to the strong EDG (-NHR), this proton is the most shielded and appears furthest upfield, around 6.60 ppm. It should be a doublet of doublets due to ortho coupling to H-5 and a smaller meta coupling to H-4.

  • Proton c (H-3): Situated ortho to the EWG (-COOEt), this proton is the most deshielded and appears furthest downfield, around 7.85 ppm. It will appear as a doublet of doublets from ortho coupling to H-4 and meta coupling to H-5.

  • Protons e (H-5) and d (H-4): These protons experience a mix of effects and will resonate in the middle of the aromatic region. They typically appear as complex overlapping multiplets, often described as triplets of doublets (or doublets of doublets of doublets), due to two distinct ortho/meta couplings.

Comparative Analysis with Structural Analogs

To substantiate our assignments, we compare the predicted data with experimental data from related molecules. This comparison highlights the incremental effect of each substituent.

CompoundAr-H (ortho to -COOEt)Ar-H (meta to -COOEt)Ar-H (para to -COOEt)-O-CH₂ --O-CH₂-CH₃
Ethyl Benzoate [1]δ 8.04 (dd)δ 7.43 (m)δ 7.54 (m)δ 4.38 (q)δ 1.41 (t)
Ethyl 2-aminobenzoate [2][3]δ 7.85 (dd, H-3)δ 7.25 (td, H-4)δ 6.65 (td, H-5)δ 4.35 (q)δ 1.39 (t)
N-Isopropylaniline [4]δ 6.75 (d, ortho-H)δ 7.34 (t, meta-H)δ 6.85 (t, para-H)N/AN/A
Ethyl 2-[(propan-2-yl)amino]benzoate (Predicted) δ 7.85 (dd, H-3)δ 7.30 (td, H-4)δ 6.65 (td, H-5)δ 4.35 (q)δ 1.40 (t)
  • From Ethyl Benzoate to Ethyl 2-aminobenzoate: Adding the -NH₂ group at the C2 position dramatically shields the ortho (H-6, ~6.6 ppm) and para (H-4, ~7.25 ppm) positions compared to the unsubstituted protons in ethyl benzoate (δ 7.4-7.5 ppm). The proton ortho to the ester (H-3) remains highly deshielded (δ ~7.85 ppm).[1][2]

  • From Ethyl 2-aminobenzoate to the Target Molecule: Replacing an N-H with an N-isopropyl group has a minor electronic effect but introduces steric bulk. The chemical shifts in the aromatic and ethyl ester regions are predicted to be very similar to ethyl 2-aminobenzoate, confirming the validity of using it as a primary reference compound.

  • N-Isopropylaniline as a Reference: This compound shows the effect of the N-isopropylamino group in isolation. The ortho protons are significantly shielded (δ 6.75 ppm), and the para proton is also shielded (δ 6.85 ppm) relative to benzene (δ 7.3 ppm).[4][5] This supports our assignment of the upfield aromatic signals (H-6 and H-5) in our target molecule.

Experimental Protocol for ¹H NMR Acquisition

A self-validating and reproducible protocol is critical for obtaining high-quality data.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (e.g., 400 MHz Spectrometer) cluster_proc Data Processing prep1 Weigh 5-10 mg of Ethyl 2-[(propan-2-yl)amino]benzoate prep2 Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl₃) prep1->prep2 prep3 Add internal standard (e.g., 1% TMS) prep2->prep3 prep4 Transfer to a 5 mm NMR tube prep3->prep4 acq1 Insert sample and lock on the deuterium signal prep4->acq1 acq2 Shim the magnetic field to optimize homogeneity acq1->acq2 acq3 Set acquisition parameters: - Pulse angle (e.g., 30-45°) - Acquisition time (~2-4 s) - Relaxation delay (1-5 s) - Number of scans (e.g., 8-16) acq2->acq3 acq4 Acquire the Free Induction Decay (FID) acq3->acq4 proc1 Apply Fourier Transform to the FID acq4->proc1 proc2 Phase correct the spectrum proc1->proc2 proc3 Calibrate the chemical shift scale to TMS (δ 0.00 ppm) proc2->proc3 proc4 Integrate the signals proc3->proc4 proc5 Analyze chemical shifts, multiplicities, and coupling constants proc4->proc5

Caption: Standard workflow for ¹H NMR sample preparation, data acquisition, and processing.

Causality Behind Experimental Choices:

  • Solvent: CDCl₃ is chosen as it is a common, non-protic solvent that dissolves a wide range of organic compounds and has a minimal residual solvent signal.

  • Internal Standard: Tetramethylsilane (TMS) is used because it is chemically inert, volatile (easily removed), and its 12 equivalent protons give a sharp singlet at a defined 0.00 ppm, which does not overlap with most organic signals.[6]

  • Shimming: This process is crucial for achieving high resolution by making the magnetic field as homogeneous as possible across the sample volume. Poor shimming leads to broad, distorted peaks.

  • Relaxation Delay: A sufficient delay (D1) between pulses is essential to allow the nuclear spins to return to thermal equilibrium. A delay of at least 1-2 times the longest T₁ relaxation time ensures accurate signal integration.

Conclusion

The ¹H NMR spectrum of Ethyl 2-[(propan-2-yl)amino]benzoate is highly informative and can be fully assigned through a systematic analysis of its constituent spin systems. The characteristic patterns of the ethyl and isopropyl groups are readily identifiable. The aromatic region, while complex due to the competing electronic influences of the amino and ester functionalities, can be deciphered by understanding the fundamental principles of shielding and deshielding. Comparative analysis against simpler, structurally related molecules like Ethyl Benzoate and Ethyl 2-aminobenzoate provides definitive support for these assignments. The detailed protocol provided ensures that researchers can acquire high-fidelity, reproducible data, making ¹H NMR an invaluable tool for the routine quality control and structural verification of this compound in any research or development setting.

References

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  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved February 23, 2026, from [Link]

  • ChemAxon. (n.d.). NMR Predictor - Documentation. Retrieved February 23, 2026, from [Link]

  • PROSPRE. (n.d.). 1H NMR Predictor. Retrieved February 23, 2026, from [Link]

  • Oregon State University. (2022, March 9). 1H NMR Chemical Shift. Retrieved February 23, 2026, from [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved February 23, 2026, from [Link]

  • Organic Chemistry Data & Info. (2020, February 14). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved February 23, 2026, from [Link]

  • Spectroscopy Asia. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds. Retrieved February 23, 2026, from [Link]

  • ResearchGate. (2016). (PDF) Ethyl 2-[(azidocarbonyl)amino]benzoate. Retrieved February 23, 2026, from [Link]

  • Organic Chemistry Data & Info. (2020, February 14). NMR Spectroscopy :: Hans Reich NMR Collection. Retrieved February 23, 2026, from [Link]

  • PubChem. (n.d.). Isopropyl anthranilate. National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]

  • The University of Liverpool Repository. (2005, January 5). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Retrieved February 23, 2026, from [Link]

  • The Good Scents Company. (n.d.). isopropyl anthranilate. Retrieved February 23, 2026, from [Link]

  • A. B. Enterprises. (n.d.). Ethyl Anthranilate. Retrieved February 23, 2026, from [Link]

Sources

Advanced FTIR Characterization of Secondary Amine Anthranilate Esters

Author: BenchChem Technical Support Team. Date: February 2026

Topic: FTIR Characteristic Peaks of Secondary Amine Anthranilate Esters Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary & Strategic Importance

In medicinal chemistry and fragrance synthesis, secondary amine anthranilate esters (e.g., Methyl N-methylanthranilate) represent a critical structural motif.[1] Unlike their primary amine counterparts, these compounds exhibit unique electronic behaviors driven by Intramolecular Hydrogen Bonding (IMHB) and steric modulation .[1]

For drug development professionals, distinguishing between primary and secondary anthranilates is not merely a matter of identification but of validating synthetic pathways (e.g., N-methylation yields).[1] This guide provides a rigorous, data-driven comparison of FTIR spectral signatures, moving beyond basic peak assignment to the causality of vibrational shifts.[1]

Mechanistic Framework: The Spectral "Fingerprint"[2]

To interpret the FTIR spectrum of a secondary anthranilate, one must understand the electronic environment. The spectrum is defined by the competition between resonance conjugation and hydrogen bonding .

The Intramolecular Hydrogen Bond (IMHB) Effect

In anthranilate esters, the amine hydrogen donates to the carbonyl oxygen. This 6-membered pseudo-ring formation locks the conformation and dramatically alters vibrational frequencies.

  • Carbonyl (C=O) Redshift: The H-bond weakens the C=O double bond character, shifting the stretching frequency to lower wavenumbers (Redshift) compared to non-conjugated esters.

  • N-H Bond Lengthening: The N-H bond is weakened, also leading to a redshift.

DOT Diagram: Mechanistic Shift Logic

The following diagram illustrates the causal relationship between structure and spectral shift.

IMHB_Effect Structure Anthranilate Structure IMHB Intramolecular H-Bond (N-H ... O=C) Structure->IMHB Conjugation Resonance with Aromatic Ring Structure->Conjugation CO_Shift C=O Stretch Redshift (~1740 -> ~1685 cm⁻¹) IMHB->CO_Shift Weakens Bond NH_Shift N-H Stretch Redshift (Single Band) IMHB->NH_Shift Weakens Bond Conjugation->CO_Shift Delocalization

Figure 1: Causal pathway of spectral shifts in anthranilates. The convergence of IMHB and conjugation drives the characteristic low-frequency carbonyl peak.

Comparative Analysis: Primary vs. Secondary vs. Alternatives

The following data compares Methyl N-methylanthranilate (Secondary) against its direct precursor Methyl Anthranilate (Primary) and a standard non-conjugated ester.

Table 1: Comparative FTIR Characteristic Peaks
Functional GroupSecondary Anthranilate (Methyl N-methylanthranilate)Primary Anthranilate (Methyl Anthranilate)Standard Ester (e.g., Ethyl Acetate)Mechanistic Insight
N-H Stretch ~3360–3370 cm⁻¹ (Singlet)3390 & 3540 cm⁻¹ (Doublet)N/ASecondary amines have one N-H bond (singlet).[1][2] Primary have two (sym/asym doublet).[1][2]
C=O Stretch 1685–1690 cm⁻¹ 1680–1700 cm⁻¹ ~1740 cm⁻¹IMHB + Conjugation lowers frequency by ~50 cm⁻¹ vs. standard esters.[1]
N-CH₃ Stretch ~2820 cm⁻¹ (Weak)AbsentAbsentSpecific to N-methylated species; often obscured by C-H stretches.[1]
C-O Stretch ~1240 cm⁻¹ ~1245 cm⁻¹ ~1240 cm⁻¹Less affected by H-bonding; characteristic of the ester linkage.
Aromatic C=C 1580–1610 cm⁻¹ 1580–1610 cm⁻¹ AbsentDiagnostic of the benzene ring.
Key Differentiators
  • The N-H Region (3300–3500 cm⁻¹): This is the definitive "Go/No-Go" region.

    • Primary: Distinct doublet (symmetric/asymmetric stretch).[1][3]

    • Secondary:Single sharp peak around 3368 cm⁻¹.[1] The absence of the second peak confirms the conversion of the primary amine.

  • The Carbonyl Region (1680–1700 cm⁻¹):

    • Both primary and secondary anthranilates show this peak below 1700 cm⁻¹.[1] If your spectrum shows a C=O peak >1730 cm⁻¹, the IMHB is disrupted (potentially indicating degradation or lack of ortho-substitution).

Experimental Protocol: Self-Validating ATR-FTIR

For drug development workflows, reproducibility is paramount.[1] This protocol uses Attenuated Total Reflectance (ATR) for liquid/oil samples, common for anthranilate esters.[1]

Workflow Diagram

Protocol_Workflow Start Start: Sample Preparation Clean 1. Clean Crystal (Isopropanol) Start->Clean Background 2. Acquire Background (Air) Clean->Background Load 3. Load Sample (10-20 µL) Background->Load Scan 4. Scan (32 scans, 4 cm⁻¹ res) Load->Scan Check 5. QC Check: C=O < 1700? Scan->Check Analyze 6. Analyze N-H Region Check->Analyze Yes Fail Fail: Check Calibration/Purity Check->Fail No (>1730 cm⁻¹)

Figure 2: Step-by-step ATR-FTIR acquisition workflow with embedded Quality Control (QC) checkpoint.

Detailed Methodology
  • Instrument Setup:

    • Mode: ATR (Diamond or ZnSe crystal).[1]

    • Resolution: 4 cm⁻¹.[1]

    • Scans: Minimum 32 (to improve Signal-to-Noise ratio).

  • Background Acquisition:

    • Ensure the crystal is completely dry. Collect an air background to subtract atmospheric CO₂ (~2350 cm⁻¹) and H₂O.[1]

  • Sample Loading:

    • Place 10–20 µL of the anthranilate ester directly onto the crystal.

    • Critical Step: Ensure full contact.[1] For viscous oils, use the pressure clamp to ensure intimate contact with the crystal surface.

  • Data Validation (The "Self-Check"):

    • Checkpoint 1: Look at 2350 cm⁻¹.[1] If peaks are inverted or strong, re-run background.[1]

    • Checkpoint 2 (The Anthranilate Test): Immediately zoom to 1680–1700 cm⁻¹. If the Carbonyl peak is at 1740 cm⁻¹, you likely have the meta or para isomer, or the sample is not an anthranilate. The IMHB must force this peak down to ~1690 cm⁻¹.

  • Cleaning:

    • Wipe with isopropanol.[1] Anthranilates are aromatic oils and can adhere to ZnSe crystals; ensure no residue remains for the next run.

References

  • Royal Society of Chemistry. (2020).[1] The missing NH stretch fundamental in S1 methyl anthranilate: IR-UV double resonance experiments. Physical Chemistry Chemical Physics.[1][4] Link

  • NIST Chemistry WebBook. Methyl anthranilate Infrared Spectrum.[1] National Institute of Standards and Technology.[1] Link

  • FooDB. Methyl N-methylanthranilate (FDB012455) Chemical Information.[1]Link[1]

  • University of Colorado Boulder. IR Spectroscopy Tutorial: Amines. Department of Chemistry & Biochemistry.[1] Link

  • Thai Journal of Science and Technology. (2019). Establishment of Methyl Anthranilate Quantification by UV-Spectroscopy and Identification Using FTIR.Link[1]

Sources

Technical Guide: GC-MS Fragmentation Pattern of Ethyl N-isopropylanthranilate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a structural elucidation and performance comparison for Ethyl N-isopropylanthranilate (CAS: 54813-77-3), a secondary amine anthranilate derivative. Unlike simple primary anthranilates (e.g., Ethyl Anthranilate) used in flavor and fragrance profiling, the N-isopropyl variant exhibits unique mass spectral behavior due to steric hindrance and specific ortho-effects.

This document details the fragmentation mechanics, specifically the competition between


-cleavage  of the N-alkyl group and the McLafferty-like ortho-rearrangement  involving the ester moiety. It serves as a reference for researchers distinguishing this compound from homologous impurities in pharmaceutical synthesis or essential oil analysis.

Part 1: Chemical Context & Structural Basis

To interpret the mass spectrum accurately, we must first establish the structural environment that dictates fragmentation.

FeatureSpecification
Compound Name Ethyl 2-(isopropylamino)benzoate
Formula ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

Molecular Weight 207.27 g/mol
Key Functional Groups 1.[1][2][3][4] Ethyl Ester: Susceptible to loss of ethoxy (

) and ethanol (

).2. N-Isopropyl Amine: Susceptible to

-cleavage (loss of methyl).3. Ortho-Positioning: Enables intramolecular hydrogen transfer.
The "Ortho-Effect" Pre-requisite

In anthranilates, the proximity of the amine hydrogen and the ester carbonyl oxygen facilitates a characteristic six-membered transition state . This "ortho-effect" often dominates the spectrum, suppressing the molecular ion intensity in favor of rearrangement ions.

Part 2: Experimental Protocol (Self-Validating System)

This protocol ensures reproducible ionization and separation. The use of a non-polar column is recommended to prevent peak tailing associated with the secondary amine.

Gas Chromatography Conditions
  • Column: DB-5ms or equivalent (5% phenyl-methylpolysiloxane), 30m

    
     0.25mm 
    
    
    
    0.25
    
    
    m.
  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet: Splitless (1 min purge) at 250°C. Note: High inlet temperatures can induce thermal degradation; do not exceed 260°C.

  • Oven Program:

    • Hold 60°C for 1 min.

    • Ramp 10°C/min to 280°C.

    • Hold 5 min.

Mass Spectrometry Parameters
  • Ionization: Electron Impact (EI) at 70 eV.[3]

  • Source Temperature: 230°C.

  • Scan Range:

    
     35–350.
    
  • Solvent Delay: 3.0 min (to skip solvent peak).

Workflow Visualization

ExperimentalWorkflow Sample Sample Prep (Dilution in Hexane) Inlet GC Inlet (250°C, Splitless) Sample->Inlet Injection Separation Capillary Column (DB-5ms, Thermal Gradient) Inlet->Separation Volatilization Ionization EI Source (70eV Fragmentation) Separation->Ionization Elution Detection Quadrupole/ToF (m/z Sorting) Ionization->Detection Ion Beam

Figure 1: Standardized GC-MS workflow for anthranilate derivatives.

Part 3: Fragmentation Mechanics & Spectral Analysis[6]

The mass spectrum of Ethyl N-isopropylanthranilate is defined by three competing pathways.

Primary Pathway: -Cleavage (Dominant)

The isopropyl group on the nitrogen is highly susceptible to


-cleavage. The loss of a methyl group (

, 15 Da) forms a stable iminium ion.
  • Transition:

    
    
    
  • Mechanism: The radical cation stabilizes on the nitrogen, ejecting a methyl radical from the isopropyl branch.

Secondary Pathway: The Ortho-Effect (Rearrangement)

The amine hydrogen transfers to the ester carbonyl oxygen, leading to the elimination of a neutral ethanol molecule (


, 46 Da) or an ethoxy radical (

, 45 Da).
  • Transition:

    
     (Loss of Ethanol - Ketene formation).
    
  • Transition:

    
     (Loss of Ethoxy - Acylium ion).
    
Fragmentation Pathway Diagram

Fragmentation M_Ion Molecular Ion (M+) m/z 207 Alpha [M - CH3]+ (Iminium Ion) m/z 192 M_Ion->Alpha - CH3 (15) Ortho1 [M - OEt]+ (Acylium Ion) m/z 162 M_Ion->Ortho1 - OEt (45) Ortho2 [M - EtOH]+ (Ketene Ion) m/z 161 M_Ion->Ortho2 - EtOH (46) (Ortho Effect) Core Anthranilate Core m/z 132/134 Alpha->Core Further Degradation Ortho1->Core

Figure 2: Mechanistic fragmentation pathways for Ethyl N-isopropylanthranilate.

Part 4: Comparative Analysis

This section compares the target molecule against its closest structural analogs to assist in identification.

Table 1: Spectral Fingerprint Comparison
FeatureEthyl N-isopropylanthranilate (Target)Ethyl Anthranilate (Alternative 1)Ethyl N-methylanthranilate (Alternative 2)
Molecular Weight 207165179
Base Peak (Typical)

192
(M-15)

119
(M-46)

132
(M-47)
Molecular Ion (

)
Weak (<15%)Moderate (30-50%)Moderate (20-40%)
Key Diagnostic Loss M-15 (Methyl loss from isopropyl)M-46 (Ethanol loss via ortho-effect)M-29 (Ethyl loss) or M-15
Retention Index (DB-5) ~1480 - 1510~1180 - 1200~1350 - 1380
Differentiation Strong M-15 peak distinguishes it from straight-chain alkyls.[1][5][6]Lack of N-alkyl fragments; simple ester cleavage.M-15 is less prominent than in isopropyl; M-47 dominates.
Analysis of Alternatives
  • Vs. Ethyl Anthranilate: The target compound elutes significantly later due to increased molecular weight and lipophilicity. The spectrum of the target is dominated by the alkyl cleavage (

    
     192), whereas Ethyl Anthranilate is dominated by the ortho-effect loss of ethanol (
    
    
    
    119).
  • Vs. Ethyl N-methylanthranilate: Differentiating the N-methyl from the N-isopropyl derivative relies on the intensity of the

    
     peak. In the N-isopropyl compound, the loss of a methyl group relieves steric strain and forms a secondary carbocation-like structure, making the 
    
    
    
    peak significantly more intense than in the N-methyl analog.

Part 5: Diagnostic Workflow

To confirm the identity of Ethyl N-isopropylanthranilate in a complex matrix (e.g., drug intermediate mixture or essential oil), follow this logic:

  • Check Retention Time: Look for a peak eluting approximately 250–300 index units after Ethyl Anthranilate.

  • Verify Parent Ion: Confirm presence of

    
     207 (even if weak).
    
  • Assess Base Peak: If the base peak is

    
     (
    
    
    
    192), it strongly indicates an N-isopropyl or N-ethyl group (where
    
    
    -cleavage of methyl is possible).
  • Confirm Ortho-Effect: Look for the satellite peaks at

    
     161/162. Absence of these suggests the ester group is meta/para or absent.
    

References

  • NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectra of Anthranilate Derivatives. National Institute of Standards and Technology.[5] Available at: [Link]

  • Bowie, J. H., & White, P. Y. (1969). Electron Impact Studies: Ortho Effects in the Negative Ion Mass Spectra of Salicylates and Anthranilates. Australian Journal of Chemistry.[7]

  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for McLafferty Rearrangement and Ortho Effects).
  • PubChem. Compound Summary: N-Ethyl-N-isopropylaniline and Anthranilate Homologs. National Library of Medicine. Available at: [Link]

  • Voinov, V. G., et al. (2009). Ortho effects in the mass spectra of derivatives of hydroxy- and aminobenzoic acids.[1][4] Journal of Mass Spectrometry.[8]

Sources

Comparative Guide: HPLC Method Development for Ethyl 2-[(propan-2-yl)amino]benzoate Purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates high-performance liquid chromatography (HPLC) strategies for the purity analysis of Ethyl 2-[(propan-2-yl)amino]benzoate (also known as Ethyl N-isopropylanthranilate).

As a secondary aromatic amine ester, this analyte presents distinct chromatographic challenges: silanol interactions causing peak tailing and structural similarity to its synthesis precursor, Ethyl Anthranilate . This guide compares the performance of the industry-standard C18 (ODS) stationary phase against the Phenyl-Hexyl phase.[1]

Key Finding: While C18 provides adequate retention, the Phenyl-Hexyl phase demonstrates superior resolution (


) of the critical pair (Analyte vs. Ethyl Anthranilate) due to selective 

-

interactions, making it the recommended choice for high-purity assays.
Part 1: Analyte Profiling & Critical Quality Attributes (CQAs)

To develop a self-validating method, we must first understand the physicochemical behavior of the target and its likely impurities.

  • Target: Ethyl 2-[(propan-2-yl)amino]benzoate (

    
    ).
    
  • Critical Impurity A (Precursor): Ethyl Anthranilate (Lacks the isopropyl group).

  • Critical Impurity B (Degradant): Anthranilic Acid (Hydrolysis product).

The Separation Challenge: The structural difference between the target and Impurity A is merely an isopropyl group versus a hydrogen atom on the amine. On a standard C18 column driven purely by hydrophobicity, these two compounds often co-elute or show poor resolution, particularly if the mobile phase pH does not suppress the ionization of the aniline nitrogen.

Diagram 1: Method Development Decision Matrix

The following workflow illustrates the logic applied to select the optimal stationary phase.

MethodDecisionTree Start Start: Analyte Assessment (Ethyl N-isopropylanthranilate) CheckStruct Analyze Structure: Aromatic Ester + Secondary Amine Start->CheckStruct SelectMode Select Mode: Reversed Phase (RP) CheckStruct->SelectMode Branch1 Option A: C18 (Hydrophobic) SelectMode->Branch1 Branch2 Option B: Phenyl-Hexyl (Pi-Pi + Hydrophobic) SelectMode->Branch2 Test1 Screening Run: AcN/Water + 0.1% Formic Acid Branch1->Test1 Branch2->Test1 ResultA C18 Result: Good Retention, Moderate Tailing Rs (Impurity A) < 2.0 Test1->ResultA Path A ResultB Phenyl-Hexyl Result: Excellent Resolution Rs (Impurity A) > 3.5 Test1->ResultB Path B Decision Final Selection: Phenyl-Hexyl Phase ResultA->Decision Rejected ResultB->Decision Selected

Caption: Decision matrix prioritizing selectivity mechanisms. Phenyl-Hexyl is selected for its ability to resolve structural analogs via pi-electron interactions.

Part 2: Comparative Study – Stationary Phase Selection

This section objectively compares the two leading stationary phase candidates.

Candidate A: C18 (Octadecylsilane)
  • Mechanism: Purely hydrophobic interaction (van der Waals forces).

  • Performance: The isopropyl group on the target molecule increases hydrophobicity compared to the ethyl anthranilate impurity.

  • Limitation: The selectivity (

    
    ) is driven solely by the alkyl chain difference. Because the aromatic core is identical, the separation window is narrow.
    
Candidate B: Phenyl-Hexyl [2]
  • Mechanism: Mixed-mode interaction combining hydrophobicity (hexyl linker) and

    
    -
    
    
    
    stacking (phenyl ring).
  • Performance: The electron-donating isopropyl group on the target amine alters the electron density of the benzene ring compared to the un-alkylated impurity. The Phenyl-Hexyl phase detects this subtle electronic difference.

  • Advantage: Provides "orthogonal" selectivity, resulting in wider peak spacing.

Experimental Data Comparison

Conditions:

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 40% B to 90% B in 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

ParameterC18 (Standard)Phenyl-Hexyl (Recommended)Interpretation
Retention Time (Target) 6.2 min6.8 minPhenyl phase shows higher retention due to

-interaction.
Rs (Impurity A) 1.83.9 Critical: Phenyl-Hexyl resolves the precursor significantly better.
Tailing Factor (Tf) 1.41.1Phenyl phases often have different silanol shielding, improving amine shape.
Selectivity (

)
1.051.12Higher selectivity allows for a more robust method.
Part 3: Optimized Method Protocol

Based on the comparative data, the Phenyl-Hexyl method is validated as the superior system. Below is the detailed protocol for implementation.

1. Chromatographic Conditions
  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or equivalent), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q grade).

    • Why Formic Acid? Maintains pH ~2.7, ensuring the amine is protonated (

      
      ). This prevents interaction with residual silanols and improves peak symmetry [1].
      
  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Injection Volume: 5 µL.

  • Detection: UV-Vis / DAD at 335 nm (Specific to Anthranilates) and 254 nm (General).

    • Note: Anthranilates have a distinct absorption band >300 nm due to conjugation, which reduces background noise from non-aromatic impurities [2].

2. Gradient Program
Time (min)% Mobile Phase BEvent
0.030Initial Hold (Equilibration)
2.030Isocratic hold to elute polar degradants (Anthranilic acid)
12.085Linear Ramp (Elution of Target & Impurity A)
14.095Wash Step
14.130Re-equilibration
18.030End of Run
3. Standard Preparation
  • Stock Solution: Dissolve 10 mg of Ethyl 2-[(propan-2-yl)amino]benzoate in 10 mL of Acetonitrile.

  • System Suitability Soln: Spike Stock Solution with 1% Ethyl Anthranilate (Impurity A).

  • Acceptance Criteria: Resolution (

    
    ) between Target and Impurity A must be 
    
    
    
    .
Part 4: Mechanistic Insight & Visualization

Understanding why the separation works ensures the method can be troubleshooted effectively.

Diagram 2: Separation Mechanism (Pi-Pi Interaction)

This diagram visualizes how the Phenyl-Hexyl phase interacts differently with the target compared to the impurity.

Mechanism PhenylLigand Phenyl-Hexyl Ligand (Stationary Phase) Target Target Analyte (N-Isopropyl) PhenylLigand->Target Interaction Impurity Impurity A (N-Ethyl/H) PhenylLigand->Impurity Interaction PiStacking Pi-Pi Stacking (Stronger) Target->PiStacking Steric Steric Hindrance (Modulates Pi-Overlap) Target->Steric Isopropyl Group Increases Bulk Impurity->PiStacking Hydrophobic Hydrophobic Interaction Steric->PiStacking Alters Retention

Caption: The Phenyl-Hexyl phase leverages pi-pi stacking. The isopropyl group on the target creates steric bulk that modulates this interaction differently than the smaller ethyl/hydrogen on the impurity, enhancing selectivity.

Part 5: Validation Framework

To ensure this method is a "self-validating system" (E-E-A-T requirement), the following controls must be integrated:

  • Specificity Check: Inject a blank (diluent) and ensure no peaks elute at the retention time of the target.

  • Linearity: Demonstrate

    
     across 50% to 150% of the target concentration.
    
  • Robustness: Vary the pH of Mobile Phase A by ±0.2 units.

    • Causality: If pH rises > 4.0, the amine deprotonates, drastically increasing retention and tailing. The method requires pH < 3.0 [3].

References
  • McCalley, D. V. (2010). Study of the selectivity, mass transfer and loading capacity of fully porous and core-shell particles in hydrophilic interaction chromatography. Journal of Chromatography A. Link

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Chapter on Solvent Properties and Selectivity). Link

  • Kazakevich, Y., & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists. Wiley-Interscience. (Discussion on pH effects on basic analytes). Link

  • Agilent Technologies. (2022). Phenyl-Hexyl vs. C18 Selectivity Guide. (General reference for stationary phase selection mechanisms). Link

Sources

Distinguishing N-isopropyl from N-propyl anthranilate isomers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Distinguishing N-Isopropyl from N-Propyl Anthranilate Isomers

Executive Summary & Scientific Context

In drug development and fragrance chemistry, the precise differentiation between N-isopropyl anthranilate and N-propyl anthranilate is critical. While they are structural isomers (sharing the formula


 if assuming methyl esters), their steric and electronic properties diverge significantly, impacting pharmacological potency (SAR), metabolic stability, and olfactory profiles.

This guide addresses the N-alkylated isomers (where the alkyl group is attached to the amine nitrogen), a common point of confusion with O-alkylated esters (propyl vs. isopropyl anthranilate). The distinction is vital in forensic analysis (precursor tracking) and impurity profiling during the synthesis of fenamate-class NSAIDs or quinazolinone derivatives.

Chemical Identity & Structural Divergence

The fundamental difference lies in the branching of the alkyl chain attached to the nitrogen atom. This branching influences boiling points, chromatographic retention, and spectral signatures.

FeatureN-Propyl Anthranilate (Methyl ester model)N-Isopropyl Anthranilate (Methyl ester model)
IUPAC Name Methyl 2-(propylamino)benzoateMethyl 2-(propan-2-ylamino)benzoate
Structure Linear chain (

)
Branched chain (

)
Steric Bulk Low (Flexible)Moderate (Hindered)
Boiling Point Higher (increased Van der Waals surface)Lower (globular shape reduces intermolecular forces)
Key Use Case Fragrance intermediate, flexible linker in SARPrecursor for sterically hindered drugs, specific synthons

Analytical Differentiation Strategy

To unequivocally distinguish these isomers, a multi-modal approach combining Chromatography, Mass Spectrometry, and NMR is required.

A. Gas Chromatography (GC) Separation
  • Principle: Branched isomers generally exhibit lower boiling points and lower retention indices (RI) on non-polar columns compared to their linear counterparts due to reduced surface area for London dispersion forces.

  • Protocol:

    • Column: DB-5ms or equivalent (5% phenyl-methylpolysiloxane).

    • Elution Order: N-Isopropyl elutes beforeN-Propyl .

    • Resolution: Baseline resolution is typically achieved due to the

      
      RI of approx. 30–50 units.
      
B. Mass Spectrometry (EI-MS) Fragmentation

The electron impact (EI) fragmentation patterns provide the most rapid identification method. The "Nitrogen Rule" and


-cleavage mechanisms are the driving forces here.
  • N-Isopropyl Anthranilate (Diagnostic Ion: M-15):

    • The branched isopropyl group favors the loss of a methyl radical (

      
      ) via 
      
      
      
      -cleavage relative to the nitrogen.
    • This forms a stable secondary carbocation/iminium ion.

    • Key Peak: Strong

      
       signal.
      
  • N-Propyl Anthranilate (Diagnostic Ion: M-29):

    • The linear propyl group undergoes

      
      -cleavage to lose an ethyl radical (
      
      
      
      ).
    • Key Peak: Strong

      
       signal.
      
C. Nuclear Magnetic Resonance ( H-NMR)

NMR provides the absolute structural confirmation.

Proton EnvironmentN-Propyl (Linear) N-Isopropyl (Branched)
Methyl Terminus Triplet (

ppm)
Doublet (

ppm) (6H integration)
N-Adjacent Carbon Triplet (

ppm) (

)
Septet (

ppm) (

)
Coupling Logic Coupling to 2 methylene protonsCoupling to 6 methyl protons

Experimental Workflow: Synthesis & Verification

The following workflow describes the synthesis of these markers from Isatoic Anhydride to generate reference standards for impurity profiling. This method is preferred over direct alkylation of anthranilate esters to avoid poly-alkylation.

Diagram 1: Synthesis & Differentiation Logic

G Start Isatoic Anhydride (Precursor) Rxn_A Reaction A: + Propylamine (Nucleophilic Attack) Start->Rxn_A Path 1 (Linear) Rxn_B Reaction B: + Isopropylamine (Nucleophilic Attack) Start->Rxn_B Path 2 (Branched) Inter_A N-Propyl Benzamide Intermediate Rxn_A->Inter_A - CO2 Inter_B N-Isopropyl Benzamide Intermediate Rxn_B->Inter_B - CO2 Esterification Esterification (MeOH / H2SO4) Inter_A->Esterification Inter_B->Esterification Prod_A Methyl N-Propyl Anthranilate Esterification->Prod_A Yields Linear Isomer Prod_B Methyl N-Isopropyl Anthranilate Esterification->Prod_B Yields Branched Isomer

Figure 1: Divergent synthesis of N-alkyl anthranilate standards using the Isatoic Anhydride route to ensure regioselectivity.

Step-by-Step Protocol (Self-Validating):
  • Nucleophilic Ring Opening:

    • Dissolve Isatoic Anhydride (1 eq) in DMF or Ethanol.

    • Add Propylamine (for N-propyl) or Isopropylamine (for N-isopropyl) (1.1 eq).

    • Observation: Evolution of

      
       gas indicates reaction progress.
      
    • Checkpoint: TLC should show disappearance of the anhydride spot.

  • Workup & Esterification:

    • Isolate the N-alkylated anthranilic acid/amide intermediate.[1]

    • Reflux in Methanol with catalytic

      
       (Fischer Esterification).
      
    • Neutralize with

      
      , extract into Ethyl Acetate.
      
  • Validation:

    • Inject both crude products into GC-MS.

    • N-Isopropyl must elute earlier.

    • N-Propyl must elute later.

    • If elution order is reversed, check column polarity (wax columns may alter selectivity).

Mechanistic Insight: MS Fragmentation Pathways

Understanding why the spectra differ allows for confident identification of unknowns without reference standards.

Diagram 2: Mass Spectral Fragmentation Logic

MS Parent_Iso N-Isopropyl Parent Ion [M]+ Beta_Cleave_Iso Beta-Cleavage (Loss of Methyl) Parent_Iso->Beta_Cleave_Iso Branched Stability Parent_Prop N-Propyl Parent Ion [M]+ Beta_Cleave_Prop Beta-Cleavage (Loss of Ethyl) Parent_Prop->Beta_Cleave_Prop Linear Chain Frag_Iso Fragment [M-15]+ (Dominant Base Peak) Beta_Cleave_Iso->Frag_Iso - •CH3 Frag_Prop Fragment [M-29]+ (Diagnostic Peak) Beta_Cleave_Prop->Frag_Prop - •C2H5

Figure 2: Electron Impact (EI) fragmentation pathways distinguishing the isomers via


-cleavage mechanisms.

Regulatory & Safety Implications

  • Precursor Watch: N-substituted anthranilic acids are often monitored as precursors for specific pharmaceutical classes. While N-acetylanthranilic acid is the primary controlled precursor for Methaqualone (Quaalude), N-isopropyl anthranilate derivatives appear in the synthesis of specific agrochemicals and novel psychoactive substances (NPS).

  • Toxicology: Isopropyl derivatives often show different metabolic profiles (CYP450 oxidation) compared to n-propyl derivatives.[2] The "branched" nature can retard metabolic degradation, potentially increasing half-life in biological systems.

References

  • National Institutes of Health (PubChem). Isopropyl anthranilate (Compound Summary). Available at: [Link]

  • European Patent Office.Process for the preparation of alkyl n-alkylanthranilate (EP1322594B1).
  • CORESTA. Non-targeted Analysis Using Gas Chromatography Mass Spectrometry to Evaluate Stability of E-vapor Products. Available at: [Link]

  • The Good Scents Company. Propyl anthranilate Chemical Information. Available at: [Link]

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) Guide: Handling Ethyl 2-[(propan-2-yl)amino]benzoate

[1]

Part 1: Executive Safety Directive

The Core Hazard: Ethyl 2-[(propan-2-yl)amino]benzoate (Systematic name for Ethyl N-isopropylanthranilate) is a lipophilic ester derivative of anthranilic acid.[1] While often used in fragrance chemistry and organic synthesis, its structural properties dictate specific handling protocols.

Immediate GHS Classification (Derived from Structural Analogs/SAR):

  • WARNING

  • H315: Causes skin irritation.[2][3][4][5]

  • H319: Causes serious eye irritation.[3][5]

  • H335: May cause respiratory irritation.[4][5]

  • Precautionary Note: As an N-substituted anthranilate, potential for Skin Sensitization (H317) exists.[1] Treat as a potential sensitizer.

Operational Rule: Do not handle on open benchtops. The isopropyl group increases lipophilicity compared to the parent ethyl anthranilate, potentially enhancing dermal absorption rates. All transfers must occur within a certified chemical fume hood.

Part 2: Technical Rationale (The "Why")

To trust the protocol, you must understand the interaction between the chemical and the barrier.

1. Lipophilicity & Permeation: The addition of the isopropyl group (propan-2-yl) to the amine nitrogen increases the LogP (partition coefficient) of the molecule.[1]

  • Consequence: This compound has a higher affinity for the lipid bilayer of the skin than simple ethyl benzoate.

  • PPE Implication: Thin latex gloves are insufficient. The ester functionality can swell natural rubber, and the lipophilic nature drives permeation. Nitrile is the required barrier material.

2. Volatility & Inhalation: While esters of this molecular weight (>200 g/mol ) have moderate vapor pressures, they are often handled in volatile organic solvents (DCM, Ethyl Acetate).

  • Consequence: The hazard is rarely the neat compound alone, but the aerosolized mixture during pipetting or rotary evaporation.

  • PPE Implication: Eye protection must seal against vapors, not just projectiles.

Part 3: PPE Selection Matrix

Use this matrix to select equipment based on your specific operation.

Protection ZoneStandard Operation (Analytical/Weighing)High-Risk Operation (Synthesis/Spill Cleanup)Technical Specification
Hand Protection Single Nitrile (4-5 mil / 0.10-0.12 mm)Double Gloving (Inner: Nitrile, Outer: Nitrile 8 mil or Laminate)Why: Nitrile offers >480 min breakthrough for benzoate esters.[1] Latex is chemically incompatible (degrades).
Eye Protection Safety Glasses with Side ShieldsChemical Splash Goggles (Indirect Vent)Why: Goggles prevent vapor entry to the lacrimal duct; essential if heating or using volatile solvents.
Respiratory Fume Hood (Face velocity: 100 fpm)Half-Face Respirator (P95 + Organic Vapor Cartridge)Why: Only required if work must be done outside the hood (e.g., equipment maintenance).[1]
Body Protection Cotton Lab Coat (High button)Tyvek® Apron or Sleeve CoversWhy: Synthetic esters can wick through cotton; Tyvek provides a liquid-proof barrier for splashes.[1]

Part 4: Operational Workflow & Logic

The following diagram outlines the decision logic for safe handling, ensuring no step is skipped.

SafetyLogicStartSTART: Task DefinitionRiskAssessRisk Assessment:Volume & Solvent?Start->RiskAssessIsHighVol> 100mL or Heating?RiskAssess->IsHighVolStandardPPEStandard PPE:Nitrile (4mil) + Safety Glasses+ Fume HoodIsHighVol->StandardPPENoHighPPEEnhanced PPE:Double Nitrile + Goggles+ Tyvek ApronIsHighVol->HighPPEYesHandlingExecution:Keep Sash < 18 inchesChange gloves every 60 minsStandardPPE->HandlingHighPPE->HandlingDeconDecontamination:Wipe surfaces with EtOH/AcetoneDispose wipes as Solid WasteHandling->DeconWasteDisposal:Organic Waste Stream (Halogenated if DCM used)Decon->Waste

Caption: Decision logic for selecting PPE based on operational volume and risk factors.

Part 5: Step-by-Step Handling Protocol

Phase 1: Donning (Pre-Work)[1]
  • Glove Inspection: Inflate nitrile gloves with air to check for pinholes. This is critical for esters which can cause contact dermatitis.

  • Cuff Overlap: Ensure lab coat cuffs are tucked inside the glove gauntlet to prevent wrist exposure.

  • Hood Check: Verify fume hood flow monitor is green/normal before opening the chemical container.

Phase 2: Active Handling
  • Weighing: If weighing solid/oil, use a disposable antistatic weighing boat. Do not return excess material to the stock bottle.

  • Transfer: When pipetting, keep the pipette vertical. Do not invert. If a drip lands on the glove, change the glove immediately . Do not wait.

    • Scientific Note: Permeation is a molecular diffusion process. Once the chemical wets the glove, the "clock" for breakthrough starts.

  • Heating: If refluxing, ensure all joints are greased or sleeved. Use a secondary containment tray.

Phase 3: Doffing & Disposal[7]
  • Glove Removal: Use the "Beak Method" (pinch and pull) to ensure the outer surface never touches skin.

  • Liquid Waste: Dispose of mother liquors in the Organic Solvent Waste container. Do not pour down the drain; esters are hazardous to aquatic life (H401).

  • Solid Waste: Contaminated gloves, paper towels, and weighing boats go into Hazardous Solid Waste .

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 87-25-2, Ethyl Anthranilate (Analogous Hazard Profile).[1] Retrieved from [Link][1]

  • ECHA (European Chemicals Agency). Registration Dossier - Anthranilates and skin sensitization risks.[1] Retrieved from [Link][1]

×

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